Flurbiprofen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037231 | |
| Record name | Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flurbiprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.49e-02 g/L | |
| Record name | Flurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flurbiprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5104-49-4 | |
| Record name | Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5104-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurbiprofen [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005104494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | flurbiprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flurbiprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GRO578KLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flurbiprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-111 °C, 110 - 111 °C | |
| Record name | Flurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flurbiprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Flurbiprofen's Mechanism of Action on Cyclooxygenase Enzymes: A Technical Guide
Introduction
Flurbiprofen is a potent, non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes.[2][3] This guide provides an in-depth technical overview of the molecular mechanisms governing this compound's interaction with the two primary COX isoforms, COX-1 and COX-2, intended for researchers, scientists, and drug development professionals.
Core Mechanism: Non-Selective COX Inhibition
This compound functions as a non-selective, reversible inhibitor of both COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.[2][4]
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[2][3][5]
-
COX-2 is an inducible enzyme, typically expressed at low levels in most tissues. Its expression is significantly upregulated by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[2][3][5]
By inhibiting both isoforms, this compound reduces the synthesis of prostaglandins at sites of inflammation (COX-2 inhibition) and concurrently affects physiological prostaglandin production (COX-1 inhibition), which accounts for both its therapeutic efficacy and potential side effects.[2][3]
Quantitative Analysis of Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). This compound generally exhibits a slight selectivity for COX-1 over COX-2.[6][7] The S-enantiomer, (S)-flurbiprofen, is the more potent inhibitor of both isoenzymes compared to the R-isomer.[8][9]
Table 1: IC50 Values for this compound and its S-Enantiomer Against COX-1 and COX-2
| Compound | Target Enzyme | IC50 Value (µM) | Enzyme Source | Reference |
| This compound (Racemic) | Human COX-1 | 0.1 | Recombinant | [8] |
| This compound (Racemic) | Human COX-2 | 0.4 | Recombinant | [8] |
| (S)-Flurbiprofen | COX-1 | 0.48 | Not Specified | [9] |
| (S)-Flurbiprofen | COX-2 | 0.47 | Not Specified | [9] |
| (S)-Flurbiprofen | Guinea Pig COX-1 | ~0.5 | Whole Blood | [10] |
| (S)-Flurbiprofen | Guinea Pig COX-2 | ~0.5 | Whole Blood | [10] |
Structural Basis of Inhibition and Binding
The mechanism of inhibition is rooted in this compound's ability to bind within the hydrophobic channel of the COX active site, thereby preventing the substrate, arachidonic acid, from accessing the catalytic residues.[11]
X-ray crystallography and molecular modeling studies have elucidated the key interactions between this compound and the active sites of both COX isoforms.[12][13][14]
-
Binding Orientation: The carboxylate group of this compound's propionic acid moiety forms a critical salt bridge with the positively charged guanidinium group of a highly conserved arginine residue, Arg120 , located at the entrance of the active site channel.[11][13] This interaction anchors the inhibitor.
-
Hydrophobic Interactions: The biphenyl structure of this compound settles deep within the hydrophobic channel, making van der Waals contacts with several key residues, including Val349, Ala527, and the catalytic Tyr385.[12][15]
-
Stereoselectivity: The S(-) stereoisomer is more active because its conformation allows for optimal interaction of its carboxylate group with Arg120, positioning the rest of the molecule effectively within the channel.[11]
The primary difference between the COX-1 and COX-2 active sites lies in a single amino acid substitution at position 523. COX-1 possesses a bulkier isoleucine (Ile523), whereas COX-2 has a smaller valine (Val523).[4][16] This substitution, along with other subtle differences, creates a larger, more accommodating active site and a secondary side pocket in COX-2, which is the basis for the design of COX-2 selective inhibitors.[4] While this compound binds to both isoforms, this structural difference influences binding affinity and has been a target for designing this compound analogs with enhanced COX-2 selectivity.[17][18]
Key Amino Acid Residues in this compound Binding:
-
COX-1: His90, Arg120, Val349, Leu352, Ser353, Tyr355, Trp387, Phe518, Met522, Ile523 , Gly526, Ala527, Ser530, Leu534.[13]
-
COX-2: His90, Arg120, Val349, Leu352, Ser353, Tyr355, Trp387, Phe518, Met522, Val523 , Gly526, Ala527, Ser530, Leu534.[13][15]
Signaling Pathway and Experimental Protocols
Arachidonic Acid Signaling Pathway
This compound acts at the central point of the arachidonic acid cascade, preventing the synthesis of prostaglandin precursors.
Caption: Arachidonic acid cascade showing inhibition by this compound.
Experimental Protocol: In Vitro COX Inhibition Assay
Determining the IC50 values for this compound involves specific in vitro assays. The following is a generalized protocol based on common methodologies, such as purified enzyme assays and whole-blood assays.[7][19][20][21]
Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.[8][19]
-
Arachidonic acid (substrate).
-
This compound stock solution (in DMSO or ethanol).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing co-factors like hematin and a reducing agent like phenol).[19]
-
Detection system: This can be an oxygen consumption electrode (to measure the cyclooxygenase reaction) or an ELISA kit for detecting the product (e.g., PGE2).[19][20]
-
96-well plates for high-throughput screening.
Methodology:
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired working concentration in the chilled assay buffer.
-
Compound Preparation: Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested. Include a vehicle control (DMSO or ethanol alone).
-
Reaction Incubation:
-
Add the assay buffer to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Add the diluted enzyme (COX-1 or COX-2) to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination and Detection:
-
After a specific incubation time (e.g., 2-5 minutes), terminate the reaction using a stop solution (e.g., a strong acid like HCl).
-
Measure the product formation. For ELISA-based detection, this involves measuring PGE2 levels according to the kit manufacturer's instructions. For oxygen consumption assays, the rate of oxygen uptake is measured in real-time.[19][20]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Generalized workflow for an in vitro COX inhibition assay.
This compound exerts its anti-inflammatory and analgesic effects through the potent, non-selective, and competitive inhibition of COX-1 and COX-2 enzymes. Its mechanism involves blocking the active site channel, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. While exhibiting a slight preference for COX-1, it effectively inhibits both isoforms. The detailed understanding of its binding mode, supported by quantitative inhibition data and established experimental protocols, provides a solid foundation for its clinical application and for the continued development of next-generation anti-inflammatory agents.
References
- 1. This compound : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase (COX) Inhibitor: this compound | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
- 17. scispace.com [scispace.com]
- 18. Structure-based design of COX-2 selectivity into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and in vitro and in vivo biological evaluation of this compound amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Physicochemical Properties of Flurbiprofen: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison. These parameters are critical for understanding the drug's behavior in various experimental and physiological systems.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₃FO₂ | [1][2][3] |
| Molecular Weight | 244.26 g/mol | [1][2][4][5] |
| Melting Point | 110-112 °C | [1][2][6] |
| pKa | 4.22 | [1] |
| LogP (Octanol/Water) | 4.16 | [1] |
| Aqueous Solubility | 8 mg/L (at 22 °C) | [1] |
| Solubility in Organic Solvents | Freely soluble in methanol, ethanol, acetone, and diethyl ether. Soluble in acetonitrile. Soluble in DMSO and dimethylformamide (DMF). | [2][7][8][9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and international guidelines to ensure data accuracy and reproducibility.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a sealed, airtight container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand to permit the separation of the solid and liquid phases. Centrifugation or filtration (using a filter that does not adsorb the compound) can be employed to ensure complete separation of the undissolved solid.
-
Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectrophotometry Protocol:
-
A standard calibration curve of this compound in the same solvent is prepared by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax).
-
The absorbance of the filtered, saturated solution is measured at the same λmax.
-
The concentration of this compound in the saturated solution is calculated from the calibration curve.
-
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.
-
Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is reported as the melting range. For a pure substance, this range is typically narrow.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an acidic drug like this compound, it is a critical parameter influencing its solubility and absorption.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the this compound solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.
Determination of LogP (Shake-Flask Method - OECD Guideline 107)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution.[1]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in either the n-octanol or water phase. This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is achieved (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. LogP is the logarithm of this value.
Mechanism of Action and Signaling Pathway
This compound is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[11][12][14]
The following diagram illustrates the simplified signaling pathway of this compound's mechanism of action.
Caption: this compound's inhibition of COX-1 and COX-2 enzymes.
This guide provides foundational information on the physicochemical properties of this compound for research purposes. Adherence to standardized experimental protocols is crucial for generating reliable and comparable data in drug development and scientific investigation.
References
- 1. oecd.org [oecd.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. acri.gov.tw [acri.gov.tw]
- 4. researchgate.net [researchgate.net]
- 5. thinksrs.com [thinksrs.com]
- 6. oecd.org [oecd.org]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to the Pharmacological Profile of Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurbiprofen is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class, renowned for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides a comprehensive review of the pharmacological profile of this compound, with a focus on its core mechanism of action, pharmacokinetics, and pharmacodynamics. We delve into the specifics of its interaction with cyclooxygenase (COX) enzymes, detail its metabolic pathways, and explore its influence on key signaling cascades beyond prostaglandin synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological pathways to facilitate a deeper understanding of this compound's therapeutic actions and potential for future research.
Mechanism of Action
This compound's primary mechanism of action involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the activity of both COX isoforms, this compound effectively reduces the synthesis of these pro-inflammatory molecules.[1]
The S-(+)-enantiomer of this compound is primarily responsible for the inhibition of COX enzymes and thus its anti-inflammatory effects.[3] While both enantiomers may contribute to its analgesic properties, the S-(+)-enantiomer is significantly more potent in its anti-inflammatory action.[3]
Beyond its well-established role as a COX inhibitor, emerging evidence suggests that this compound may exert its pharmacological effects through other mechanisms. These include the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response.[4]
Cyclooxygenase Inhibition
This compound is a potent inhibitor of both COX-1 and COX-2.[1][5] The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below.
| Enzyme | This compound Form | IC50 (µM) | Reference |
| Human COX-1 | Racemic | 0.1 | [1][5][6] |
| Human COX-2 | Racemic | 0.4 | [1][5][6] |
| COX-1 | (S)-Flurbiprofen | 0.48 | [7] |
| COX-2 | (S)-Flurbiprofen | 0.47 | [7] |
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
A common method to determine the COX inhibitory activity of a compound involves using purified enzymes.
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer (e.g., Tris-HCl) at 37°C.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of PGE2 production is calculated and reported as the IC50 value.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining COX inhibitory activity of this compound.
Signaling Pathways
This compound's anti-inflammatory effects extend beyond the simple inhibition of prostaglandin synthesis. It has been shown to modulate the NF-κB signaling pathway, a key regulator of the expression of pro-inflammatory genes.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid oral absorption, high plasma protein binding, and extensive metabolism primarily through the cytochrome P450 system.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (oral) | ~100% | [8] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1][2] |
| Distribution | ||
| Plasma Protein Binding | >99% (to albumin) | [9][10] |
| Volume of Distribution (Vd) | 0.12 L/kg | [11] |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP2C9 | [3][12] |
| Major Metabolite | 4'-hydroxy-flurbiprofen | [3] |
| Excretion | ||
| Elimination Half-life (t1/2) | 3-6 hours | [2][13] |
| Route of Elimination | Primarily renal (after metabolism) | [1] |
Pharmacokinetics of this compound Enantiomers in Humans
| Parameter | R(-)-Flurbiprofen | S(+)-Flurbiprofen | Reference |
| Oral Plasma Clearance (L/min) | 0.075 ± 0.066 | 0.057 ± 0.035 | [14] |
| Volume of Distribution (L) | 12.47 ± 5.79 | 12.81 ± 4.43 | [14] |
| Elimination Half-life (min) | 138 ± 61 | 155 ± 49 | [14] |
Experimental Protocol: Determination of this compound Plasma Concentration by HPLC
-
Sample Preparation:
-
Collect blood samples in heparinized tubes at various time points after drug administration.
-
Centrifuge the blood to separate the plasma.
-
To a known volume of plasma, add an internal standard (e.g., ibuprofen) and an extraction solvent (e.g., a mixture of hexane and diethyl ether).
-
Vortex the mixture to extract the drug and internal standard into the organic layer.
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) at a specific pH.
-
Detect the eluting compounds using a UV detector at a wavelength of approximately 247 nm.
-
-
Quantification:
-
Generate a standard curve by analyzing samples with known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve.
-
Experimental Workflow: HPLC Analysis of this compound
Caption: Workflow for quantifying this compound in plasma using HPLC.
Pharmacodynamics
This compound exhibits potent anti-inflammatory, analgesic, and antipyretic effects. These pharmacodynamic properties are a direct consequence of its inhibition of prostaglandin synthesis.
-
Anti-inflammatory: By reducing the production of prostaglandins at the site of inflammation, this compound decreases vasodilation, vascular permeability, and edema.
-
Analgesic: this compound alleviates pain by inhibiting the synthesis of prostaglandins that sensitize nociceptors to inflammatory mediators such as bradykinin and histamine.
-
Antipyretic: It reduces fever by inhibiting the production of prostaglandins in the hypothalamus, the body's thermoregulatory center.
Clinical Efficacy
This compound is clinically effective in the management of various inflammatory and painful conditions.
| Indication | Dosage | Efficacy Highlights | Reference |
| Rheumatoid Arthritis | 200-300 mg/day in divided doses | Significant improvement in pain relief and joint tenderness.[15] | [2][8][16] |
| Osteoarthritis | 200-300 mg/day in divided doses | Effective in relieving pain, tenderness, swelling, and stiffness.[8][16] | [2][8][16] |
| Mild to Moderate Pain | 50-100 mg two to four times daily | Effective for conditions such as soft tissue injuries and postoperative pain.[2] | [2] |
| Sore Throat (Lozenge) | 8.75 mg every 3-6 hours | Provides effective relief of sore throat, difficulty swallowing, and swollen throat.[17] | [17] |
Safety Profile
Like other NSAIDs, this compound is associated with a range of potential adverse effects, primarily affecting the gastrointestinal tract.
| Adverse Effect Category | Common Examples | Serious Risks | Reference |
| Gastrointestinal | Dyspepsia, nausea, abdominal pain | Ulcers, bleeding, perforation | [16][18][19] |
| Cardiovascular | Edema, hypertension | Myocardial infarction, stroke | [16][20][21] |
| Renal | Renal impairment, acute renal failure | [1][22] | |
| Hypersensitivity | Rash | Anaphylaxis, Stevens-Johnson syndrome | [21] |
Conclusion
This compound remains a clinically important NSAID with a well-characterized pharmacological profile. Its potent, non-selective inhibition of COX-1 and COX-2 forms the basis of its therapeutic efficacy in a variety of inflammatory and painful conditions. A thorough understanding of its pharmacokinetics, particularly its metabolism via CYP2C9, is crucial for optimizing its use and minimizing the risk of adverse events. Further research into its effects on signaling pathways beyond the prostaglandin synthesis cascade, such as the NF-κB pathway, may reveal novel therapeutic applications and opportunities for the development of next-generation anti-inflammatory agents. This guide provides a solid foundation of technical information to support ongoing and future research in this area.
References
- 1. This compound | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 2. Disposition and effects of this compound enantiomers in human serum and blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and this compound after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective pharmacokinetics of this compound in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple high-performance liquid chromatographic practical approach for determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound: highly potent inhibitor of prostaglandin synthesis [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The pharmacokinetics of the enantiomers of this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-cancer activity and mechanism of this compound organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. Role of PPARα and PPARγ in Mediating the Analgesic Properties of Ibuprofen in vivo and the Effects of Dual PPARα/γ Activation in Inflammatory Pain Model in the Rat [wisdomlib.org]
- 22. Nuclear receptor peroxisome proliferator-activated receptor-gamma is activated in rat microglial cells by the anti-inflammatory drug HCT1026, a derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurbiprofen's Role in Prostaglandin Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying Flurbiprofen's anti-inflammatory and analgesic effects, with a core focus on its inhibition of prostaglandin synthesis. This document details the biochemical pathways, quantitative inhibitory data, and the experimental protocols used to elucidate these interactions, serving as a comprehensive resource for researchers in pharmacology and drug development.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound, a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
This compound competitively inhibits the endoperoxygenase activity of both COX isoforms, thereby blocking the synthesis of the prostaglandin precursor, prostaglandin H2 (PGH2).[2] While it inhibits both COX-1 and COX-2, some studies suggest a slight selectivity towards COX-1.[3] The S-enantiomer of this compound is the more pharmacologically active form.[4]
The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of this compound, as this isoform is primarily upregulated at sites of inflammation.[1] Conversely, the inhibition of the constitutively expressed COX-1 in tissues such as the gastric mucosa and platelets can lead to some of the common side effects associated with NSAIDs, including gastrointestinal disturbances.[1]
Beyond its primary COX-inhibitory action, this compound has been noted to have other potential mechanisms that may contribute to its overall pharmacological profile, including the modulation of other inflammatory pathways.[5][6]
Prostaglandin Synthesis Pathway and this compound's Point of Inhibition
The following diagram illustrates the arachidonic acid cascade and the critical inhibitory role of this compound.
Quantitative Data on COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes key IC50 values reported in the literature. It is important to note that these values can vary depending on the specific assay conditions, enzyme source, and substrate used.
| Enzyme Target | IC50 (µM) | Species/Source | Reference |
| Human COX-1 | 0.1 | Recombinant | [7] |
| Human COX-2 | 0.4 | Recombinant | [7] |
| Guinea Pig COX-1 | ~0.5 | Whole Blood | [8] |
| Guinea Pig COX-2 | ~0.5 | Whole Blood | [8] |
| (S)-Flurbiprofen - COX-1 | 0.48 | Not Specified | [9] |
| (S)-Flurbiprofen - COX-2 | 0.47 | Not Specified | [9] |
Experimental Protocols
In Vitro COX Inhibition Assay (Purified Enzyme)
This protocol provides a general framework for determining the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of this compound for COX-1 and COX-2.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
In a microplate, add the reaction buffer, heme, and the purified COX enzyme (either COX-1 or COX-2).
-
Add the different concentrations of this compound or a vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by a change in pH).
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Human Whole Blood Assay for COX Inhibition
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.[10][11][12][13]
Objective: To assess the potency and selectivity of this compound on COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood (with anticoagulant for COX-2 assay, without for COX-1)
-
This compound
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore (e.g., A23187) or thrombin for COX-1 stimulation
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure for COX-1 Inhibition:
-
Aliquot fresh, non-anticoagulated whole blood into tubes containing various concentrations of this compound or a vehicle control.
-
Incubate at 37°C for a specified time (e.g., 1 hour) to allow for blood clotting, which stimulates platelet COX-1 to produce Thromboxane A2 (which is rapidly converted to the stable metabolite TXB2).
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific ELISA kit.
-
Calculate the percentage of inhibition of TXB2 production at each this compound concentration.
Procedure for COX-2 Inhibition:
-
Aliquot heparinized whole blood into tubes containing various concentrations of this compound or a vehicle control.
-
Add LPS to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for a prolonged period (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production at each this compound concentration.
Prostaglandin E2 (PGE2) Measurement by Competitive ELISA
This protocol outlines the general steps for quantifying PGE2 levels in biological samples, such as cell culture supernatants or plasma, following treatment with this compound.[2][3][5][8]
Objective: To measure the concentration of PGE2 in a sample.
Materials:
-
Competitive ELISA kit for PGE2
-
Biological samples (e.g., cell culture supernatant, plasma)
-
Microplate reader
Procedure:
-
Prepare standards with known concentrations of PGE2 and the biological samples for analysis. Samples may require dilution.
-
Add the standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated PGE2 (the "tracer") to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.
-
Add a primary antibody specific for PGE2.
-
Incubate the plate for a specified time to allow for competitive binding.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate solution that will react with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction after a set time.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow for Assessing COX Inhibition
The following diagram outlines a typical workflow for evaluating the inhibitory effect of a compound like this compound on COX enzymes.
Conclusion
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes, which is the primary mechanism underlying its anti-inflammatory and analgesic properties. The quantitative data from various in vitro and ex vivo assays consistently demonstrate its ability to block prostaglandin synthesis at micromolar concentrations. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other NSAIDs, facilitating a deeper understanding of their pharmacological effects and aiding in the development of novel anti-inflammatory therapies.
References
- 1. Best Color Palettes for Scientific Figures and Data Visualizations [simplifiedsciencepublishing.com]
- 2. How to use color effectively in your scientific visualizations - CellEngine Blog [blog.cellengine.com]
- 3. arigobio.cn [arigobio.cn]
- 4. Cyclooxygenase (COX) Inhibitor: this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Navigating color integrity in data visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. letdataspeak.com [letdataspeak.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Color Considerations In Graphs | BioRender [biorender.com]
- 10. researchgate.net [researchgate.net]
- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), is primarily known for its potent inhibition of cyclooxygenase (COX) enzymes, the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond COX inhibition, encompassing a range of molecular targets that contribute to its therapeutic effects and potential applications in diverse pathologies, including neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the non-COX molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development endeavors.
Key Molecular Targets of this compound Beyond Cyclooxygenase
This compound and its enantiomers have been demonstrated to interact with several key proteins and pathways implicated in various disease processes. These interactions are often independent of their COX-inhibitory activity, opening new avenues for therapeutic intervention.
Gamma-Secretase (γ-Secretase)
A primary non-COX target of this compound is the γ-secretase complex, a multi-protein enzyme crucial in the pathogenesis of Alzheimer's disease. This compound, particularly its R-enantiomer which has minimal COX activity, acts as a modulator of γ-secretase, selectively reducing the production of the amyloid-beta 42 (Aβ42) peptide, a key component of amyloid plaques in the brain.[1][2][3][4][5] This modulation is believed to occur through a direct interaction with the γ-secretase complex.[1][2][6][7]
Quantitative Data on γ-Secretase Modulation:
| Compound | Effect on Aβ42 Levels | Concentration | Cell Line/System | Reference |
| Racemic this compound | Significant reduction | 100 µM | Human H4 neuroglioma cells | [6] |
| R-Flurbiprofen | 34% decrease | 50 mg/kg/day (in vivo) | APP transgenic mice | [1] |
| S-Flurbiprofen | 64% decrease | 50 mg/kg/day (in vivo) | APP transgenic mice | [1] |
| Free this compound | IC50 ~150-200 µM | APP overexpressing 7WD10 cells | [8] |
Experimental Protocol: Broken Cell γ-Secretase Assay
This assay is utilized to determine if a compound directly targets the γ-secretase complex.
-
Membrane Preparation: Partially purified carbonate-stripped cell membranes enriched for γ-secretase activity and containing endogenous amyloid precursor protein (APP) C-terminal fragments (CTFs) are prepared. Notably, detergents are avoided as they can alter the enzyme's response to modulators.[6]
-
Incubation: The prepared membranes are incubated with varying concentrations of this compound or its enantiomers.
-
Aβ Peptide Quantification: The levels of Aβ40 and Aβ42 produced are measured using a specific enzyme-linked immunosorbent assay (ELISA).[6][8]
-
Analysis: A dose-dependent reduction in the Aβ42/Aβ40 ratio indicates direct modulation of γ-secretase activity.
Signaling Pathway: this compound's Modulation of Amyloid-β Production
Caption: this compound modulates γ-secretase to shift APP processing away from Aβ42 production.
Nuclear Factor-Kappa B (NF-κB)
This compound, particularly the R-enantiomer, has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses, cell proliferation, and apoptosis.[9][10] This inhibition is independent of COX activity and contributes to the anti-inflammatory and potential anti-cancer effects of this compound. The mechanism involves preventing the translocation of the p65 subunit of NF-κB into the nucleus.[9][10]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is a common technique to assess the DNA binding activity of transcription factors like NF-κB.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with or without an inflammatory stimulus (e.g., LPS) and in the presence or absence of this compound.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled, typically with a radioisotope or a non-radioactive label like biotin or a fluorescent dye.[1]
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the formation of protein-DNA complexes.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe, resulting in a "shifted" band.
-
Detection: The bands are visualized by autoradiography (for radioactive probes) or by methods appropriate for the non-radioactive label used. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.[1][11]
Experimental Workflow: Investigating NF-κB Inhibition by this compound
Caption: A multi-assay approach to elucidate the mechanism of NF-κB inhibition by this compound.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the translocation of NF-κB to the nucleus, preventing pro-inflammatory gene transcription.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
Some NSAIDs, including derivatives of this compound, have been shown to activate PPAR-γ, a nuclear receptor that plays a role in regulating inflammation and metabolism.[12][13] The nitric oxide-releasing derivative of this compound, HCT1026, has been found to be a PPAR-γ agonist.[12][14] This activation may contribute to the anti-inflammatory effects of these compounds by repressing the expression of pro-inflammatory genes.
Experimental Protocol: PPAR-γ Reporter Gene Assay
This assay is used to screen for and quantify the agonist or antagonist activity of a compound on PPAR-γ.
-
Cell Line: A cell line (e.g., HEK293) is engineered to co-express a PPAR-γ construct and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter element (PPRE).[15][16][17]
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., a this compound derivative). A known PPAR-γ agonist is used as a positive control.
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: An increase in luciferase activity in a dose-dependent manner indicates that the compound is a PPAR-γ agonist.[15]
Cytosolic Phospholipase A2α (cPLA2α) and Multidrug Resistance-Associated Protein 4 (MRP4)
Recent studies have revealed a novel mechanism for R-flurbiprofen that does not involve COX inhibition but still results in reduced extracellular prostaglandin levels. This is achieved through a dual mechanism involving the inhibition of cPLA2α and MRP4.[2]
-
cPLA2α Inhibition: R-flurbiprofen inhibits the translocation of cPLA2α to the membrane, which is a critical step for the release of arachidonic acid, the precursor for prostaglandin synthesis.[2]
-
MRP4 Inhibition: R-flurbiprofen also inhibits MRP4, a transporter responsible for the efflux of prostaglandins from the cell. This leads to the intracellular trapping of prostaglandins.[2]
Quantitative Data on cPLA2α and MRP4 Inhibition:
| Target | Compound | IC50 | System | Reference |
| cPLA2α (purified recombinant) | R-Flurbiprofen | 202 µM | In vitro enzyme assay | [2] |
| PGE2 reduction (HeLa cells) | R-Flurbiprofen | 5.1 µM | Cell-based assay | [2] |
| PGE2 reduction (A-549 cells) | R-Flurbiprofen | 5.6 µM | Cell-based assay | [2] |
| PGE2 reduction (HCA-7 cells) | R-Flurbiprofen | 11.7 µM | Cell-based assay | [2] |
Experimental Protocol: cPLA2α Activity Assay
This assay measures the enzymatic activity of cPLA2α.
-
Substrate Preparation: A substrate containing a labeled fatty acid (e.g., radiolabeled arachidonic acid) at the sn-2 position of a phospholipid is prepared.[6]
-
Enzyme Source: Purified cPLA2α or cell lysates containing the enzyme are used.
-
Reaction: The enzyme is incubated with the substrate in the presence of calcium. The reaction is initiated and allowed to proceed for a defined time.
-
Extraction and Quantification: The reaction is stopped, and the released labeled fatty acid is separated from the unhydrolyzed phospholipid using chromatography or other separation techniques. The amount of released fatty acid is then quantified.[18]
Experimental Protocol: MRP4 Transporter Assay
This assay assesses the ability of a compound to inhibit the transport of a known MRP4 substrate.
-
Vesicle Preparation: Membrane vesicles from cells overexpressing MRP4 are prepared.[19]
-
Transport Reaction: The vesicles are incubated with a labeled MRP4 substrate (e.g., radiolabeled prostaglandin) in the presence of ATP to energize the transport. The test compound (this compound) is included at various concentrations.
-
Separation: The vesicles are rapidly separated from the incubation medium by filtration.
-
Quantification: The amount of labeled substrate transported into the vesicles is measured. A decrease in substrate accumulation in the presence of the test compound indicates inhibition of MRP4.[20]
Signaling Pathway: R-Flurbiprofen's Dual Mechanism for Reducing Extracellular Prostaglandins
References
- 1. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA-binding [bio-protocol.org]
- 2. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSAIDs and enantiomers of this compound target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticulate this compound reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear receptor peroxisome proliferator-activated receptor-gamma is activated in rat microglial cells by the anti-inflammatory drug HCT1026, a derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
- 20. MRP Transporter Substrate Identification | Evotec [evotec.com]
Flurbiprofen's In Vitro Mechanisms: A Technical Guide to Cellular Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), exhibits a complex and multifaceted mechanism of action at the cellular level that extends beyond its classical role as a cyclooxygenase (COX) inhibitor. In vitro studies have revealed its capacity to modulate a variety of critical cellular pathways implicated in inflammation, proliferation, and apoptosis. This technical guide provides an in-depth exploration of these molecular interactions, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades affected by this compound. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into both the COX-dependent and, significantly, the COX-independent effects of this versatile compound.
Core Cellular Pathways Modulated by this compound
This compound's in vitro activity is characterized by its influence on several key signaling pathways. These include the canonical inflammatory pathway mediated by Nuclear Factor-kappaB (NF-κB), the intrinsic and extrinsic apoptosis pathways, and various COX-independent mechanisms that contribute to its anti-proliferative effects.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is linked to numerous diseases, including cancer. This compound, particularly its R-enantiomer, has been shown to be a potent inhibitor of this pathway.[1][2][3] In vitro studies demonstrate that R-flurbiprofen can inhibit the activation of NF-κB by preventing the translocation of the p65 subunit into the nucleus in cell lines such as RAW 264.7 macrophages.[2] This action is crucial as it curtails the transcription of pro-inflammatory genes. A derivative of this compound, nitrothis compound, has also been shown to inhibit NF-κB activity in L929 mouse fibroblast cells.[4][5]
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines, a key mechanism for its anti-cancer properties.[6][7][8] This programmed cell death is initiated through both p53-dependent and independent pathways.
In human colon carcinoma HCT116 cells, R-flurbiprofen treatment leads to an accumulation and phosphorylation of p53 at serine 15, which is crucial for its apoptotic activity.[6] Furthermore, this compound can modulate the expression of key apoptosis-related proteins. In colorectal cancer cells, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and cleaved-caspase-3.[8][9]
COX-Independent Mechanisms
A significant body of evidence highlights the COX-independent anti-proliferative and pro-apoptotic effects of this compound, particularly its R-enantiomer which lacks significant COX inhibitory activity.[1][10] These mechanisms are crucial for its potential as a chemopreventive agent with a reduced risk of gastrointestinal side effects.
COX-independent pathways modulated by this compound include the activation of c-Jun-N-terminal kinase (JNK) and the inhibition of activator protein 1 (AP-1) DNA binding activity.[2][6] Furthermore, in thyroid cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the interaction between Huntingtin Interacting Protein 1 Related (HIP1R) and PTEN, thereby blocking the endocytosis of PTEN.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound, providing a comparative overview of its effects on various cell lines and molecular targets.
| Cell Line | Assay | Parameter | This compound Concentration | Effect | Reference |
| SW620 (Colorectal Cancer) | Cell Viability (CCK-8) | Inhibition of Proliferation | 10 nM | Significant decrease in cell viability | [9] |
| SW620 (Colorectal Cancer) | Western Blot | Protein Expression | 10 nM | Decreased Bcl2, Increased Bax and cleaved-caspase-3 | [9] |
| HCT116 (Colon Carcinoma) | Western Blot | Protein Expression | Various | Accumulation and phosphorylation of p53 (Ser15) | [6] |
| HeLa, A-549, HCA-7 (Cancer Cell Lines) | Prostaglandin E2 Assay | IC50 | 5.1 µM (HeLa), 5.6 µM (A-549), 11.7 µM (HCA-7) | Reduction of PGE2 in supernatants by R-Flurbiprofen | [1] |
| L929 (Mouse Fibroblast) | NF-κB Activity Assay | Inhibition | 100 µM | Inhibition of NF-κB activity by Nitrothis compound | [4][5] |
| Pancreatic Cancer Cell Lines (PANC-1, AsPC-1, BxPC-3) | MTS Assay | Inhibition of Proliferation | 1 mM and 2 mM | Substantial decrease in proliferation | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the in vitro analysis of this compound's effects.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB (p65) Translocation Assay (Immunofluorescence)
This protocol is used to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Stimulant (e.g., LPS or TNF-α)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., LPS).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding sites with BSA.
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to determine the subcellular localization of p65.
Conclusion
The in vitro evidence compellingly demonstrates that this compound's cellular effects are not solely dependent on its COX inhibitory activity. Its ability to modulate fundamental cellular processes such as inflammation through the NF-κB pathway and cell survival via the apoptosis cascade highlights its potential for broader therapeutic applications, particularly in oncology. The detailed protocols and quantitative data presented in this guide offer a foundational resource for further investigation into the nuanced molecular mechanisms of this compound and the development of novel therapeutic strategies. The exploration of its COX-independent actions, especially those of its R-enantiomer, opens promising avenues for designing safer and more targeted anti-inflammatory and anti-cancer agents.
References
- 1. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Inhibition of NF‐ κ B and AP‐1 activation by R‐ and S‐this compound 1 2 | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by R-flurbiprofen in human colon carcinoma cells: involvement of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. This compound suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to Flurbiprofen's Effect on Inflammatory Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurbiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, is a cornerstone in the management of pain and inflammation. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. However, emerging research reveals a more complex pharmacological profile, with significant effects on other inflammatory signaling cascades independent of COX inhibition. This technical guide provides an in-depth analysis of this compound's multifaceted interaction with key inflammatory pathways, including the canonical COX-prostaglandin axis and the NF-κB signaling pathway. Quantitative data on enzyme inhibition are presented, detailed experimental methodologies are outlined, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism: Inhibition of Prostaglandin Synthesis
This compound exerts its principal anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][2][3] this compound is a non-selective inhibitor, meaning it targets both the constitutively expressed COX-1, which is involved in homeostatic functions like gastric protection and platelet aggregation, and the inducible COX-2, which is upregulated at sites of inflammation.[1][2][4]
Kinetic studies have shown that this compound acts as a competitive inhibitor of the COX enzyme.[5] The S-enantiomer is the more pharmacologically active form, being significantly more potent in inhibiting both COX isoforms than the R-enantiomer.[6][7]
Quantitative Inhibition Data
The inhibitory potency of this compound against COX-1 and COX-2 is commonly expressed as the half-maximal inhibitory concentration (IC50). These values can vary depending on the assay system used (e.g., purified enzymes, whole blood assays).[8]
| Compound/Enantiomer | Target Enzyme | IC50 (µM) | Assay System |
| Racemic this compound | Human COX-1 | 0.1 | Purified Enzyme |
| Racemic this compound | Human COX-2 | 0.4 | Purified Enzyme |
| (S)-Flurbiprofen | COX-1 | 0.48 | Not Specified |
| (S)-Flurbiprofen | COX-2 | 0.47 | Not Specified |
| Racemic this compound | Ki for PGE2 Synthesis | 0.128 | Bovine Seminal Vesicles |
Data sourced from Tocris Bioscience, MedchemExpress, and a study on prostaglandin synthesis.[5][6][9]
Signaling Pathway Diagram: Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of inhibition by this compound.
Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.
COX-Independent Mechanisms: NF-κB and Other Pathways
Beyond its well-established role as a COX inhibitor, this compound modulates other key inflammatory signaling pathways.[10] These COX-independent mechanisms contribute significantly to its overall anti-inflammatory profile and are an active area of research for developing NSAIDs with improved safety profiles.[11]
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as COX-2 itself.[10][12]
Studies have demonstrated that this compound can suppress the NF-κB signaling pathway.[10][13] This inhibition appears to occur by preventing the translocation of the active p65 subunit of NF-κB from the cytoplasm into the nucleus.[10][14] By blocking NF-κB activation, this compound can down-regulate the expression of a wide array of inflammatory mediators, providing a broader anti-inflammatory effect than COX inhibition alone.[10][12] Notably, even the R-enantiomer of this compound, which is a weak COX inhibitor, has been shown to inhibit NF-κB activation, suggesting this is a distinct mechanism.[14]
Logical Flow: NF-κB Inhibition by this compound
Caption: this compound inhibits the nuclear translocation of active NF-κB.
Other Reported COX-Independent Actions
-
Rho Kinase Inhibition: Some NSAIDs, including ibuprofen and potentially this compound, have been shown to act as inhibitors of Rho kinase, an enzyme involved in cell migration and cytoskeletal regulation. This action may have therapeutic implications in conditions like spinal cord injury.[15][16]
-
cPLA2α and MRP4 Modulation (R-Flurbiprofen): The non-COX-inhibiting R-enantiomer has been found to reduce extracellular prostaglandin levels through a dual mechanism: inhibiting the translocation of cytoplasmic phospholipase A2α (cPLA2α) to the membrane (limiting arachidonic acid availability) and inhibiting the multidrug resistance-associated protein 4 (MRP4), which transports prostaglandins out of the cell.[17]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to characterize the activity of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on purified COX enzymes.[8][18]
-
Objective: To determine the IC50 values of this compound against purified COX-1 and COX-2.
-
Methodology:
-
Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.[18]
-
Reaction Mixture: Combine the enzyme, a heme cofactor, and other necessary components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[18]
-
Inhibitor Incubation: Add various concentrations of this compound to the enzyme mixture and pre-incubate (e.g., for 10 minutes at 37°C).[18]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid.[18]
-
Quantification: Terminate the reaction after a defined period. The amount of prostaglandin produced (e.g., PGE2) is quantified, often using methods like ELISA or chromatography.[19][20]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control to determine the IC50 value.[18]
-
Cell-Based Assay for NF-κB Activation (Western Blot)
This protocol determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[10][13]
-
Objective: To assess if this compound inhibits NF-κB activation in a cellular context.
-
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages) under standard conditions.[20]
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus like lipopolysaccharide (LPS).[14]
-
Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins.
-
Western Blotting: Separate the proteins from both fractions by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the p65 subunit of NF-κB.
-
Detection & Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensity to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in this compound-treated cells indicates inhibition.
-
Experimental Workflow Diagram
Caption: Workflow for analyzing NF-κB p65 translocation via Western Blot.
Conclusion and Future Directions
This compound is a powerful anti-inflammatory agent whose therapeutic effects are mediated by a complex interplay of signaling pathways. While its primary mechanism remains the potent, non-selective inhibition of COX-1 and COX-2, its ability to suppress the NF-κB signaling cascade represents a significant, parallel anti-inflammatory action. This dual activity underscores the drug's broad efficacy.
For drug development professionals, the COX-independent properties of this compound, particularly those of its R-enantiomer, present exciting opportunities. Designing compounds that selectively target pathways like NF-κB or MRP4 while minimizing COX-1 inhibition could lead to a new generation of anti-inflammatory drugs with potent efficacy and a markedly improved gastrointestinal and cardiovascular safety profile. Further research elucidating the precise molecular interactions within these non-COX pathways will be critical to realizing this potential.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. en.wikipedia.org [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Flurbiprofen in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen is a potent nonsteroidal anti-inflammatory drug (NSAID) that belongs to the phenylalkanoic acid class of drugs. It exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1][2][3] The two main isoforms of this enzyme are COX-1, which is constitutively expressed in most tissues and plays a protective role, and COX-2, which is inducible and involved in inflammatory responses.[3] this compound has been shown to inhibit both COX-1 and COX-2.[4] Beyond its well-established role as a COX inhibitor, this compound has been demonstrated to modulate other cellular pathways, including those involved in cancer cell proliferation and apoptosis.[1][5] These characteristics make this compound a valuable tool for in vitro studies in various research areas, including inflammation, cancer biology, and neurobiology.
This document provides detailed protocols for the preparation of this compound stock solutions for cell culture experiments, along with a summary of its biological activity and relevant signaling pathways.
Data Presentation
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in commonly used solvents for cell culture applications is summarized below. It is important to note that after dissolving in an organic solvent, further dilutions into aqueous buffers or cell culture media should be made to ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[4]
| Solvent | Solubility | Notes |
| DMSO | ~10 mg/mL[4] (~41 mM) | Use fresh, moisture-free DMSO for best results.[5][6] |
| Ethanol | ~25 mg/mL[4] (~102 mM) | Purge with an inert gas.[4] |
| Dimethylformamide (DMF) | ~25 mg/mL[4] (~102 mM) | Purge with an inert gas.[4] |
| PBS (pH 7.2) | ~0.9 mg/mL[4] (~3.7 mM) | Aqueous solutions are not recommended for long-term storage.[4] |
Biological Activity and IC50 Values of this compound and its Enantiomers
The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the specific enzyme, cell line, and assay conditions.
| Compound | Target | IC50 Value | Cell Line/System |
| This compound (racemic) | Human COX-1 | 0.1 µM | Enzyme Assay |
| This compound (racemic) | Human COX-2 | 0.4 µM | Enzyme Assay |
| (S)-Flurbiprofen | COX-1 | 0.48 µM[7] | Enzyme Assay |
| (S)-Flurbiprofen | COX-2 | 0.47 µM[7] | Enzyme Assay |
| R-Flurbiprofen | PGE2 production | 5.1 µM | HeLa cells |
| R-Flurbiprofen | PGE2 production | 5.6 µM | A-549 cells |
| R-Flurbiprofen | PGE2 production | 11.7 µM | HCA-7 cells |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications.
Materials:
-
This compound powder (MW: 244.26 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing this compound: Accurately weigh out 2.44 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound. The optimal concentration and treatment duration will need to be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free pipette tips and tubes
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration. For example, to treat cells with 10 µM this compound, dilute the 10 mM stock solution 1:1000 in the culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[8]
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CCK-8), western blotting, or RT-qPCR to assess the effects of this compound on specific cellular processes and gene expression.[8]
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action: COX Inhibition
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This pathway is central to inflammation and pain.
Caption: this compound inhibits COX-1 and COX-2 enzymes.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution for use in cell culture experiments.
Caption: Workflow for preparing this compound stock solution.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving Flurbiprofen in DMSO for In Vitro Assays
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely utilized in in vitro studies to investigate its mechanisms of action and potential therapeutic effects. Due to its poor solubility in aqueous solutions, a common practice is to dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. This stock solution is then further diluted in culture media to achieve the desired final concentrations for various in vitro assays. This document provides a detailed protocol for the preparation of this compound solutions in DMSO for use in in vitro experiments, along with important considerations to ensure experimental accuracy and reproducibility.
Data Presentation
The following table summarizes the key quantitative data for dissolving this compound in DMSO.
| Parameter | Value | References |
| This compound (racemic, (R)-enantiomer) Solubility in DMSO | ~10 mg/mL | [1][2] |
| This compound (generic) Solubility in DMSO | ≥11.35 mg/mL | [3] |
| (S)-Flurbiprofen Solubility in DMSO | 100 mg/mL (with sonication) | [4] |
| Recommended Final DMSO Concentration in In Vitro Assays | < 0.5% (ideally ≤ 0.1% for sensitive cells) | [5][6][7] |
| Molecular Weight of this compound | 244.26 g/mol | |
| Storage of Stock Solution | -20°C or -80°C for long-term stability | |
| Stability of Aqueous Dilutions | Should be prepared fresh before use; not recommended for storage for more than one day.[1][2] |
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[4] Gentle warming (e.g., to 37°C) can also aid dissolution, but care should be taken to avoid degradation.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions of this compound by diluting the DMSO stock solution into cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Sterile cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.
-
Calculate Dilutions: Calculate the volume of the this compound stock solution needed to achieve the desired final concentrations in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the medium is as low as possible to minimize solvent-induced effects on the cells.[5][8] A final DMSO concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal for sensitive cell lines.[6][7]
-
Serial Dilutions: It is good practice to perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentrations. For example, to prepare a 10 µM working solution from a 10 mg/mL (approximately 40.9 mM) stock solution:
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of medium.
-
From this intermediate dilution, prepare the final working solutions.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to distinguish the effects of the drug from any potential effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for your in vitro assays. It is not recommended to store aqueous dilutions of this compound for more than a day.[1][2]
Visualization
Experimental Workflow
The following diagram illustrates the workflow for dissolving this compound in DMSO and preparing working solutions for in vitro assays.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Considerations
While this document focuses on the protocol for dissolving this compound, it is important for researchers to be aware of its mechanism of action. This compound is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The diagram below illustrates this simplified pathway.
Caption: Inhibition of the COX pathway by this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Flurbiprofen in Rodent Models of Arthritis: Recommended Dosages and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Flurbiprofen in established rodent models of arthritis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and related compounds in inflammatory arthritis.
Introduction
This compound is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] this compound is widely used in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][5] Preclinical evaluation in rodent models of arthritis is a critical step in the development of novel anti-inflammatory therapeutics. This document outlines recommended dosage regimens for this compound and provides detailed protocols for two of the most commonly employed rodent models: Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA).
Recommended this compound Dosages in Rodent Models
The effective dosage of this compound in rodent models of arthritis can vary significantly based on the administration route, the specific rodent model, and the desired therapeutic effect. The following tables summarize reported dosages from various studies.
Table 1: this compound Dosage in Rat Models of Arthritis
| Rodent Model | Administration Route | Dosage | Frequency | Reference |
| Adjuvant-Induced Arthritis (AIA) | Oral | 0.33 mg/kg | Daily | [6] |
| Adjuvant-Induced Arthritis (AIA) | Intra-articular | 2.5 mg/kg | Every other day | [4] |
| Adjuvant-Induced Arthritis (AIA) | Topical (S(+)-Flurbiprofen patch) | 0.25 mg/patch | Single application (for 6 hours) | [7] |
| Yeast-Induced Knee Arthritis | Topical (S(+)-Flurbiprofen patch) | 0.125, 0.25, 0.5, 1 mg/sheet | Single application | [8] |
| Pain-Induced Functional Impairment Model | Intravenous | ED50: 0.33 mg/kg (S-enantiomer) | Single dose | [2] |
| Pharmacokinetic Study | Intravenous | 10 mg/kg (racemic) | Single dose | [9] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation and arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml)[10][11][12]
-
Mineral oil or paraffin oil[11]
-
Lewis or Sprague-Dawley rats (male, 180-220 g)[13]
-
1 ml syringes with 25-gauge needles[10]
-
Calipers for paw measurement
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Acclimatization: Acclimatize rats to the laboratory environment for at least one week prior to the experiment.[4]
-
Adjuvant Preparation: Thoroughly suspend the CFA containing M. tuberculosis by vortexing or rolling the vial.
-
Induction of Arthritis:
-
Anesthetize the rat.
-
Inject 100 µL of the CFA emulsion subcutaneously into the plantar surface of the right hind paw or at the base of the tail.[13]
-
-
Monitoring and Assessment:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day, starting from day 10 post-induction. A common scoring system is:
-
0 = No erythema or swelling
-
1 = Slight erythema or swelling of one or more digits
-
2 = Mild erythema and swelling of the entire paw
-
3 = Moderate erythema and swelling of the entire paw
-
4 = Severe erythema and swelling of the entire paw, with loss of function
-
-
Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or the thickness using a digital caliper at regular intervals.
-
-
This compound Administration:
-
Initiate treatment prophylactically (from day 0) or therapeutically (after the onset of clinical signs, e.g., day 10).
-
Administer this compound via the desired route (oral, intra-articular, etc.) at the selected dosage.
-
-
Termination and Tissue Collection:
-
At the end of the study (e.g., day 21 or 28), euthanize the animals.
-
Collect blood for serum analysis of inflammatory markers (e.g., TNF-α, IL-6, C-reactive protein).
-
Harvest hind paws for histological analysis. Fix in 10% buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares many immunological and pathological features with human rheumatoid arthritis.[14]
Materials:
-
Type II collagen (e.g., from chicken or bovine)[9]
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
DBA/1 or C57BL/6 mice (male, 8-10 weeks old)[9]
-
Syringes and needles
-
Calipers for paw measurement
Protocol:
-
Collagen Emulsion Preparation:
-
Dissolve Type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/ml.
-
Prepare the primary immunization emulsion by emulsifying the collagen solution with an equal volume of CFA.
-
Prepare the booster immunization emulsion by emulsifying the collagen solution with an equal volume of IFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mouse.
-
Inject 100 µL of the primary collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mouse.
-
Inject 100 µL of the booster collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring and Assessment:
-
Begin clinical scoring of paws three times a week starting from day 21. Use a similar scoring system as described for the AIA model.
-
Measure paw thickness regularly using digital calipers.
-
-
This compound Administration:
-
Initiate treatment based on the study design (prophylactic or therapeutic).
-
Administer this compound at the desired dose and route.
-
-
Termination and Tissue Collection:
-
Euthanize mice at the study endpoint (e.g., day 42-56).
-
Collect blood and paws for analysis as described in the AIA protocol.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Arthritis
This compound's primary anti-inflammatory effect is mediated through the inhibition of COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever in arthritic joints. Beyond COX inhibition, this compound may also exert its effects by inhibiting leukocyte migration to inflamed sites and reducing the production of inflammatory cytokines.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Design of Targeted this compound Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Induction and evaluation of adjuvant arthritis in rats [bio-protocol.org]
- 7. Analgesic Effect of the Newly Developed S(+)‐this compound Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. maokangbio.com [maokangbio.com]
- 12. Adjuvant-Induced Arthritis Model [chondrex.com]
- 13. researchgate.net [researchgate.net]
- 14. chondrex.com [chondrex.com]
- 15. What is the mechanism of this compound Axetil? [synapse.patsnap.com]
Application Notes and Protocols: Flurbiprofen in Neuroscience Research Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins involved in inflammation, pain, and fever.[3][4] In the field of neuroscience, this compound and its derivatives have garnered significant interest for their potential therapeutic applications beyond simple analgesia. These compounds are being investigated in various animal models to understand and potentially treat neuroinflammation, neurodegenerative diseases, and complex pain states.
The research landscape includes not only racemic this compound but also its enantiomers and derivatives:
-
R-Flurbiprofen (Tarenflurbil): This enantiomer exhibits significantly reduced COX inhibitory activity, thereby minimizing gastrointestinal side effects.[5] It has been primarily studied for its ability to selectively lower amyloid-β 42 (Aβ42) levels by modulating γ-secretase.[5][6]
-
S-Flurbiprofen: The enantiomer responsible for most of the COX-inhibiting and anti-inflammatory activity.[6]
-
Nitric Oxide (NO)-Releasing Derivatives (e.g., HCT 1026, NCX 2216): These compounds were designed to improve gastrointestinal safety and may possess additional neuroprotective mechanisms.[1][7]
These application notes provide a comprehensive overview of the use of this compound in various neuroscience animal models, complete with quantitative data, detailed experimental protocols, and pathway diagrams.
Data Presentation: this compound Efficacy in Neuroscience Models
The following tables summarize the quantitative data from key studies utilizing this compound and its derivatives in animal models of neurological disorders.
Table 1: Alzheimer's Disease Models
| Animal Model | This compound Form | Dosage & Administration | Duration | Key Findings | Reference |
| Tg2576 APP Mice | Racemic this compound | 50 mg/kg/day (in diet) | 3 days | 70% decrease in brain Aβ42 levels. | [6][8] |
| Tg2576 APP Mice | R-Flurbiprofen | 10 mg/kg/day (in diet) | 4 months | Improved spatial learning in Morris water maze; Non-significant reduction in formic acid-soluble Aβ levels. | [5][9] |
| Tg2576 APP Mice | R-Flurbiprofen | 10 mg/kg/day (in diet) | 2 weeks | Significant decrease in Aβ plaque burden; No significant improvement in spatial learning. | [5][9] |
| Tg2576 APP Mice | R-Flurbiprofen | 25-50 mg/kg/day (oral) | 3 days | Maximal brain Aβ42 lowering. | [5] |
| Tg2576 APP Mice | S-Flurbiprofen | 50 mg/kg/day (oral) | 3 days | 64% decrease in brain Aβ42 levels. | [6][8] |
| 3xTg-AD Mice | R-Flurbiprofen | 10 mg/kg/day (in diet) | 2 months | Improved cognition in radial arm water maze; Decreased hyperphosphorylated tau; No significant change in Aβ levels. | [10][11] |
| Amyloid Transgenic Mice | NCX-2216 (NO-Flurbiprofen) | Not specified | Not specified | 40-45% reduction in amyloid deposits in cortex and hippocampus. | [7] |
Table 2: Pain and Inflammation Models
| Animal Model | Condition | this compound Form | Dosage & Administration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Rats (Sprague-Dawley) | Formalin-induced Inflammatory Pain & MCI | this compound Axetil | 10 mg/kg (IV) | Lowered Phase II pain score; Improved cognitive function (Morris water maze); Reduced hippocampal IL-6 and TNF-α. |[2][12] | | Rats & Mice | Sciatic Nerve Injury (Neuropathic Pain) | R-Flurbiprofen | 4.5 or 9 mg/kg (IP, twice daily) | Alleviated mechanical hyperalgesia and cold allodynia; Reduced glutamate release in the dorsal horn. |[13] | | Rats | Adjuvant-Induced Arthritis | S(+)-Flurbiprofen Plaster | Topical | Rapidly decreased PGE2 in paw exudate; Superior analgesic efficacy compared to ketoprofen and loxoprofen patches. |[14] |
Table 3: Cerebral Ischemia & Other CNS Models
| Animal Model | Condition | this compound Form | Dosage & Administration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Rats (Wistar) | Transient Middle Cerebral Artery Occlusion (MCAO) | this compound | 5 mg/kg & 10 mg/kg (IV) | Attenuated ischemia/reperfusion injury; Inhibited pro-inflammatory cytokine expression (IL-1β, IL-6, TNF-α); Inhibited NF-κB activity. |[15] | | Mice | Pilocarpine-induced Convulsions | Racemic this compound | 10, 20, 40 mg/kg (oral) | Dose-dependent delay in convulsion onset and reduction in duration; 40 mg/kg significantly reduced seizure scores. |[16] | | Mice | Depression Models (Forced Swim & Tail Suspension) | Racemic this compound | 40 mg/kg (oral) | Significant decrease in immobility time, indicating an antidepressant effect. |[17][18] |
Signaling Pathways and Mechanisms of Action
This compound's effects in the central nervous system are multifaceted, extending beyond simple COX inhibition.
Caption: Key molecular targets and pathways modulated by this compound.
Experimental Protocols
Protocol 1: Evaluation of R-Flurbiprofen in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576)
This protocol is adapted from studies investigating the preventative and therapeutic effects of R-Flurbiprofen on cognition and amyloid pathology.[5][9]
1. Animal Model and Drug Administration:
-
Model: Female Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP).
-
Grouping:
-
Preventative Study: Begin treatment at 8-9 months of age (before significant plaque deposition).
-
Therapeutic Study: Begin treatment at 19-20 months of age (after robust plaque pathology is established).
-
-
Drug Formulation: R-Flurbiprofen is homogenously incorporated into standard rodent chow (e.g., Harlan Teklad 7012) by a specialized provider (e.g., Research Diets, Inc.) to achieve a target dose of 10 mg/kg/day.
-
Administration: Provide the medicated diet ad libitum. Monitor food consumption and body weight weekly to ensure the target dose is achieved (typically 8-12 mg/kg/day).
-
Duration: 4 months for the preventative study; 2 weeks for the therapeutic study.
2. Behavioral Testing: Morris Water Maze (MWM):
-
Apparatus: A circular pool (e.g., 1.2 m diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1-2 cm below the surface.
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days): Conduct 4 trials per day. For each trial, gently place the mouse into the pool facing the wall from one of four starting positions. Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Probe Trials: After the acquisition phase, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latency during acquisition and spatial bias during probe trials using video tracking software.
3. Biochemical Analysis: Aβ ELISA:
-
Tissue Collection: Following the final behavioral test, euthanize mice and harvest the brains. Dissect one hemisphere for biochemical analysis.
-
Homogenization: Homogenize the brain hemisphere in a solution containing protease inhibitors.
-
Fractionation:
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
Resuspend the pellet in 70% formic acid (FA) to extract insoluble, plaque-associated Aβ. Neutralize the FA extract with a high molarity Tris buffer.
-
-
ELISA: Use commercially available ELISA kits specific for human Aβ40 and Aβ42 to quantify their levels in both soluble and FA-soluble fractions.
Caption: Experimental workflow for Alzheimer's disease mouse model study.
Protocol 2: Evaluation of this compound in a Rat Model of Inflammatory Pain and Cognitive Impairment
This protocol is based on a study investigating the effects of this compound Axetil on formalin-induced pain and associated cognitive deficits.[2][12]
1. Animal Model Induction:
-
Model: Adult male Sprague-Dawley rats.
-
Mild Cognitive Impairment (MCI) Induction: Administer D-galactose (1,000 mg/kg/day, subcutaneous) for 7 consecutive days to induce an MCI-like state.
-
Grouping (n=12 per group):
-
Sham Group: Receives saline injections.
-
Formalin/Saline (F/S) Group: Receives formalin and a saline injection.
-
Formalin/Flurbiprofen (F/F) Group: Receives formalin and a this compound injection.
-
2. Drug Administration and Pain Induction:
-
Twenty-four hours after the last D-galactose injection, administer this compound Axetil (10 mg/kg) via the tail vein to the F/F group. Administer an equivalent volume of normal saline to the Sham and F/S groups.
-
Fifteen minutes after the IV injection, induce inflammatory pain by injecting 50 µL of 5% formalin subcutaneously into the plantar surface of the left hind paw of the F/S and F/F groups. Inject saline in the Sham group.
3. Pain Behavior Assessment:
-
Immediately after the formalin injection, place the rat in an observation chamber.
-
Record the time spent licking, biting, or shaking the injected paw for 60 minutes.
-
Analyze the data in two phases:
-
Phase I (Acute Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Calculate a pain score based on the duration of nociceptive behaviors.
4. Cognitive and Biochemical Assessment:
-
Cognitive Testing: Following the pain assessment period, conduct the Morris Water Maze test as described in Protocol 1 to evaluate spatial learning and memory.
-
Biochemical Analysis: After behavioral testing, euthanize the animals and collect hippocampal tissue. Homogenize the tissue and use ELISA kits to measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Western blotting can be used to assess the expression of proteins in the NF-κB and AMPKα signaling pathways.
Caption: Workflow for inflammatory pain and cognitive impairment model.
Protocol 3: Evaluation of R-Flurbiprofen in a Mouse Model of Neuropathic Pain
This protocol is derived from studies using the spared nerve injury (SNI) model to assess the analgesic properties of R-Flurbiprofen.[13][19][20]
1. Spared Nerve Injury (SNI) Surgery:
-
Model: Adult mice (e.g., C57BL/6).
-
Anesthesia: Anesthetize the mouse with isoflurane or a similar anesthetic.
-
Procedure:
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves and ligate them tightly with a suture.
-
Transect the nerves distal to the ligation, removing a small section (2-4 mm) to prevent regeneration.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics (excluding NSAIDs that could interfere with the study) and monitor the animal's recovery. Allow 7-10 days for the neuropathic pain phenotype to fully develop.
2. Drug Administration:
-
Formulation: Dissolve R-Flurbiprofen in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer R-Flurbiprofen (e.g., 4.5 or 9 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily.
3. Nociceptive Behavior Assessment:
-
Mechanical Allodynia (von Frey Test):
-
Place the mouse on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the paw (the region innervated by the intact sural nerve).
-
Determine the paw withdrawal threshold (the lowest force that elicits a brisk withdrawal response).
-
-
Cold Allodynia (Acetone Test):
-
Apply a small drop of acetone to the plantar surface of the paw.
-
Record the duration of the response (licking, shaking, or lifting the paw) over a 60-second period.
-
-
Data Collection: Perform baseline testing before starting drug treatment and then at various time points after drug administration.
4. Mechanism of Action Studies (Optional):
-
Microdialysis: To measure neurotransmitter release (e.g., glutamate) in the dorsal horn of the spinal cord in response to a stimulus.[19]
-
Western Blot/qRT-PCR: To analyze the expression of key proteins and genes in the endocannabinoid system (e.g., FAAH, NAPE-PLD) in the dorsal root ganglia (DRG) and spinal cord.[13][19]
Caption: R-Flurbiprofen's proposed mechanism in neuropathic pain.
References
- 1. Activity of this compound and chemically related anti-inflammatory drugs in models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSAIDs and enantiomers of this compound target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - NSAIDs and enantiomers of this compound target γ-secretase and lower Aβ42 in vivo [jci.org]
- 9. "Chronic administration of R-flurbiprofen attenuates learning impairmen" by Thomas Kukar, Sonya Prescott et al. [uknowledge.uky.edu]
- 10. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 13. R-Flurbiprofen Reduces Neuropathic Pain in Rodents by Restoring Endogenous Cannabinoids | PLOS One [journals.plos.org]
- 14. Analgesic Effect of the Newly Developed S(+)‐this compound Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of inflammatory response by this compound following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Journal of Advances in VetBio Science and Techniques » Submission » The antidepressant efficacy of this compound in mice: Behavioural assessment [dergipark.org.tr]
- 19. R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. R-Flurbiprofen Reduces Neuropathic Pain in Rodents by Restoring Endogenous Cannabinoids | PLOS One [journals.plos.org]
In Vitro Models for Studying Flurbiprofen's Anti-Cancer Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro models to investigate the anti-cancer properties of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). The following sections detail the effects of this compound on various cancer cell lines, summarize key quantitative data, provide detailed protocols for essential experimental assays, and visualize the underlying molecular mechanisms and workflows.
Overview of this compound's Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects across a range of cancer types in vitro. Its mechanisms of action are multifaceted, extending beyond its well-known cyclooxygenase (COX) inhibitory activity. Key anti-neoplastic actions include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of critical signaling pathways that govern cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the cytotoxic and biological effects of this compound and its derivatives on various cancer cell lines.
Table 1: IC50 Values of this compound and its Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| R-Flurbiprofen | HeLa | Cervical Cancer | 5.1 | 16 h | [3] |
| R-Flurbiprofen | A-549 | Lung Cancer | 5.6 | 16 h | [3] |
| R-Flurbiprofen | HCA-7 | Colon Cancer | 11.7 | 16 h | [3] |
| RY-1-92 (this compound derivative) | A549 | Non-Small Cell Lung Cancer | 41.91 | 48 h | [4] |
| RY-1-92 (this compound derivative) | NCI-H460 | Non-Small Cell Lung Cancer | 78.2 | 48 h | [4] |
| SGK597 (this compound derivative) | MCF-7 | Breast Cancer | 28.74 | 24 h | [5] |
| SGK597 (this compound derivative) | MCF-7 | Breast Cancer | 17.28 | 48 h | [5] |
| S-Flurbiprofen | HeLa | Cervical Cancer | 0.1 | Not Specified |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cancer Cell Line | Treatment | Effect | Observation | Reference |
| A549 & NCI-H460 | 30 µM RY-1-92 | G2/M Arrest | Increased cell population in G2/M phase (39.92% and 83.13% respectively) | [4] |
| A549 & NCI-H460 | RY-1-92 | Apoptosis Induction | Increased apoptotic cells (36.17% and 19.25% respectively) | [4] |
| HCT116 | R-Flurbiprofen | Apoptosis Induction | Dependent on p53 activation | [6] |
| Medulloblastoma & Glioblastoma | This compound | S Phase Arrest | Increased cell population in S phase | [7] |
| SW620 | This compound | Apoptosis Induction | Increased expression of Bax and cleaved-caspase-3; decreased Bcl-2 | [8][9] |
| SW620 | This compound | Cell Cycle Inhibition | Decreased expression of Cyclin E and CDK2; increased p21 | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below illustrate these mechanisms.
Experimental Protocols
Detailed protocols for key in vitro assays to assess this compound's anti-cancer effects are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for a specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Western Blotting
This protocol is for detecting changes in protein expression (e.g., Bax, Bcl-2, p53).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the anti-cancer effects of this compound. By employing these methods, researchers can elucidate the molecular mechanisms underlying its therapeutic potential and gather essential data for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer activity and mechanism of this compound organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Flurbiprofen Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate administration route for flurbiprofen in in vivo research. Detailed protocols for common administration methods are included, along with a summary of pharmacokinetic data to aid in experimental design and interpretation.
Introduction
This compound is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By blocking COX enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response and alleviating pain.[1][2] The S-(+)-enantiomer of this compound is primarily responsible for its anti-inflammatory activity.[3][4] The selection of an appropriate administration route is a critical factor in the design of in vivo studies to ensure optimal drug delivery, bioavailability, and desired pharmacological effect while minimizing potential adverse effects.
Administration Route Selection
The choice of administration route for this compound in animal studies depends on the specific research objectives, the target tissue, the desired onset and duration of action, and the animal model being used. The most common routes for this compound administration in in vivo studies are oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and topical.
Table 1: Comparison of this compound Administration Routes in In Vivo Studies
| Administration Route | Common Animal Models | Typical Dosage Range | Advantages | Disadvantages | Key Considerations |
| Oral (p.o.) | Rats, Mice | 10 - 50 mg/kg[5] | Clinically relevant, convenient for chronic studies. | First-pass metabolism may reduce bioavailability, potential for gastrointestinal irritation.[1] | Formulation (e.g., suspension, nanoparticles) can significantly impact absorption and bioavailability.[6] |
| Intravenous (i.v.) | Rats | 0.33 - 100 mg/kg[7][8] | 100% bioavailability, rapid onset of action, precise dose control. | Requires technical skill, potential for injection site reactions, may not be suitable for long-term studies. | This compound axetil, a prodrug, is often used for intravenous administration to enhance solubility.[9] |
| Intraperitoneal (i.p.) | Rats, Mice | 3 - 30 mg/kg[10][11] | Rapid absorption, bypasses first-pass metabolism, easier than i.v. injection. | Potential for injection into abdominal organs, risk of peritonitis, may cause local irritation.[12] | Proper injection technique is crucial to avoid complications.[12] |
| Topical | Rats, Mice | Varies with formulation | Localized drug delivery, minimizes systemic side effects. | Systemic absorption can be variable, efficacy depends on skin penetration. | Formulation (e.g., gels, nanoparticles) is critical for effective transdermal delivery.[13] |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase (COX) pathway.
Experimental Protocols
The following are generalized protocols for the administration of this compound. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Oral Administration (Gavage)
This protocol is suitable for administering this compound suspensions to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose, sterile saline)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Intravenous Injection
This protocol describes the intravenous administration of this compound, often via the tail vein in rodents.
Materials:
-
This compound sodium or a soluble formulation (e.g., this compound axetil)
-
Sterile saline or other appropriate vehicle
-
Animal restrainer
-
Heat lamp or warm water to dilate the tail vein
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Dissolve the this compound compound in the sterile vehicle to the desired concentration. Ensure complete dissolution.
-
-
Animal Preparation and Injection:
-
Place the animal in a restrainer.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the veins more visible.
-
Wipe the tail with 70% ethanol.
-
Identify a lateral tail vein.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate slightly to confirm the needle is in the vein (a small amount of blood should enter the syringe).
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intraperitoneal Injection
This protocol outlines the procedure for intraperitoneal administration of this compound.
Materials:
-
This compound solution or suspension
-
Sterile syringes and needles (e.g., 23-25 gauge for rats, 25-27 gauge for mice)[12]
-
70% ethanol
Procedure:
-
Animal Restraint and Injection Site Identification:
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.
-
Inject the this compound solution/suspension.
-
Withdraw the needle.
-
Return the animal to its cage and observe for any signs of discomfort or complications.
-
Topical Application
This protocol is for the application of a this compound-containing formulation to the skin.
Materials:
-
This compound gel, cream, or nanoparticle formulation[13]
-
Electric clippers
-
Application tool (e.g., spatula, syringe without needle)
Procedure:
-
Skin Preparation:
-
Gently shave the hair from the intended application site on the animal's back or another area that is difficult for the animal to lick.
-
Clean the shaved area with a mild disinfectant and allow it to dry completely.
-
-
Application:
-
Accurately weigh or measure the required amount of the this compound formulation.
-
Evenly apply the formulation to the prepared skin area.
-
If necessary, an occlusive dressing can be applied to prevent removal of the formulation by the animal, though this may affect absorption.
-
Monitor the animal for any signs of skin irritation.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the anti-inflammatory effects of this compound.
Pharmacokinetic Data
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Oral | 15 | - | - | - | [6] |
| Intravenous | 4.5 | - | - | - | [14] |
| Transdermal (NLC gel) | - | 38.67 ± 2.77 | - | - | [13] |
| Transdermal (SLN gel) | - | 21.79 ± 2.96 | - | - | [13] |
Note: The table provides a selection of available data. Pharmacokinetic parameters can vary significantly based on the animal strain, sex, age, and the specific formulation used. After oral administration, this compound is rapidly absorbed.[15][16]
Conclusion
The selection of an appropriate administration route is a pivotal decision in the design of in vivo studies with this compound. This guide provides researchers with the necessary information to make an informed choice based on their experimental goals. By following the detailed protocols and considering the provided pharmacokinetic data, scientists can enhance the reproducibility and reliability of their research findings in the development of novel anti-inflammatory therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Clinical pharmacokinetics of this compound and its enantiomers. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Advancing ophthalmic delivery of this compound via synergistic chiral resolution and ion-pairing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced bioavailability of orally administered this compound by combined use of hydroxypropyl-cyclodextrin and poly(alkyl-cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of antinociceptive effects of this compound enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sciatic Nerve Block Combined with this compound Inhibits Spinal Cord Inflammation and Improves Postoperative Pain in Rats with Plantar Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Axetil? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and in vitro and in vivo biological evaluation of this compound amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Lipid nanoparticles for transdermal delivery of this compound: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of a Local Injection of this compound Ester Microspheres on Systemic Inflammatory Model Rats With a Closed Femoral Shaft Fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Flurbiprofen's Potency: Application Notes and Protocols for Cell-Based IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Flurbiprofen using common cell-based assays. This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The following protocols are designed to offer robust and reproducible methods for assessing the potency of this compound and its derivatives in a cellular context.
Introduction to this compound and its Mechanism of Action
This compound is a propionic acid derivative that non-selectively inhibits both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are lipid compounds that mediate inflammation, pain, and fever.[1][3] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastrointestinal mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][3] The anti-inflammatory effects of NSAIDs like this compound are primarily attributed to the inhibition of COX-2, whereas the common gastrointestinal side effects are often linked to the inhibition of COX-1.[3] Therefore, determining the IC50 values of this compound for both COX isoforms is crucial for characterizing its potency and selectivity.
Data Summary: this compound IC50 Values
The following table summarizes experimentally determined IC50 values for this compound and its enantiomers in various cell-based and biochemical assays. These values can vary depending on the assay system, cell type, and experimental conditions.
| Compound/Enantiomer | Target | Assay System | IC50 Value (µM) | Reference |
| R-Flurbiprofen | COX-1 (Thromboxane B2 release) | Human whole-blood assay | 130 | [4] |
| R-Flurbiprofen | COX-2 (PGE2 release) | Human whole-blood assay | 246 | [4] |
| This compound Derivative (SGK597) | Cell Proliferation | MCF-7 (breast cancer cells) | 28.74 (24h), 17.28 (48h) | [5][6] |
| This compound Derivative (SGK597) | Cell Proliferation | MCF-10A (mammary epithelial cells) | 65.9 (24h), 50.5 (48h) | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT) for Antiproliferative Effects
This protocol is designed to determine the IC50 value of this compound by measuring its effect on the proliferation of cancer cells.[5][7][8]
Principle: Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric methods used to assess cell viability.[9][10] Viable cells with active metabolism reduce a tetrazolium salt (WST-8 in CCK-8 or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. By treating cells with a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Materials:
-
Cancer cell line (e.g., SW620 colorectal cancer cells, TPC-1 thyroid cancer cells)[7][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[7][8]
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 10, 20 nM).[8] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.[8]
-
Incubation: Incubate the plate for various time points (e.g., 12, 24, 48 hours).[8]
-
Addition of Reagent:
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTT using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration. Use non-linear regression (e.g., a four-parameter logistic curve) to determine the IC50 value.[11]
Caption: Workflow for determining IC50 using a cell viability assay.
Prostaglandin E2 (PGE2) Immunoassay for COX-2 Inhibition
This protocol describes a cell-based assay to determine the IC50 of this compound for COX-2 by measuring the inhibition of prostaglandin E2 (PGE2) production.[3]
Principle: In this assay, cells that can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages) are stimulated with lipopolysaccharide (LPS).[3] This induces COX-2 expression and subsequent production of PGE2, which is released into the cell culture supernatant. The inhibitory effect of this compound is quantified by measuring the reduction in PGE2 levels using a competitive enzyme-linked immunosorbent assay (ELISA).[3]
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium and pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Induction of COX-2: Add LPS to the wells to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production. Include control wells with cells alone, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a PGE2-HRP conjugate and a substrate.
-
Absorbance Measurement: Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.
-
Data Analysis: The concentration of PGE2 in each sample is inversely proportional to the absorbance. Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[11]
Caption: Inhibition of the COX-2 pathway by this compound.
Conclusion
The protocols outlined in this document provide a solid foundation for researchers to determine the IC50 values of this compound and its analogues in a cell-based context. The choice of assay will depend on the specific research question, whether it is to assess the antiproliferative effects on cancer cells or to directly measure the inhibition of COX-2 activity. Consistent application of these detailed methodologies will ensure the generation of reliable and comparable data, which is essential for the preclinical evaluation of anti-inflammatory compounds.
References
- 1. Novel this compound Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. This compound inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Flurbiprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, known for its analgesic and antipyretic properties.[1][2] It is widely used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.[3] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle
The method utilizes reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used for isocratic elution. This compound is retained on the non-polar stationary phase and is then eluted by the mobile phase. The concentration of the analyte is determined by measuring the peak area at a specific UV wavelength, typically around 247 nm, and comparing it to a standard calibration curve.[4][5]
I. Apparatus and Materials
A. Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatography data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
B. Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Human plasma (for bioanalytical method)
-
This compound tablets (for pharmaceutical analysis)
II. Chromatographic Conditions
A summary of established chromatographic conditions for this compound analysis is presented below. Method 1 is recommended for general pharmaceutical analysis, while Method 2 is suitable for analysis in human plasma.
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Human Plasma) |
| Column | Gemini C18 (5 µm; 4.6 mm × 250 mm)[4] | Ace C18 (5 µm, 4.6 mm x 250 mm)[6] |
| Mobile Phase | 30 mM Disodium hydrogen phosphate (pH 7.0) : Acetonitrile (50:50, v/v)[4] | 0.05 M Potassium dihydrogen phosphate (pH 3.5) : Acetonitrile (40:60, v/v)[6] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[6] |
| Injection Volume | 5 µL[4] | 10 µL[6] |
| Detection Wavelength | 247 nm[4] | 254 nm[6] |
| Column Temperature | 25°C[4] | Ambient |
| Run Time | < 10 minutes[3] | < 10 minutes |
| Retention Time | ~4.3 minutes[4] | ~5.4 minutes[3] |
III. Experimental Protocols
A. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase or a suitable diluent (e.g., acetonitrile:water 50:50 v/v).[4]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions for the calibration curve. A typical concentration range is 5-50 µg/mL for pharmaceutical analysis[4] or 0.1-5.0 µg/mL for bioanalysis.[3][6]
B. Sample Preparation
1. Pharmaceutical Dosage Forms (Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 5 tablets).
-
Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., mobile phase) and sonicate for 30 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration curve range.
2. Human Plasma (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of plasma sample into a centrifuge tube.[6]
-
If an internal standard is used, add the appropriate volume.
-
Add 0.5 mL of phosphoric acid solution to precipitate proteins.[6]
-
Add 3 mL of extraction solvent (e.g., ethyl acetate:hexane, 2:3 v/v) and vortex for 2 minutes.[6]
-
Centrifuge the mixture at 3,000 g for 3 minutes.[6]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 1.0 mL of the mobile phase.[6]
-
Inject a 10 µL aliquot into the HPLC system.[6]
IV. Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result (Pharmaceutical Analysis) | Result (Bioanalysis in Plasma) |
| Linearity Range | 5-75 µg/mL[4] | 0.10–5.0 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999 |
| Accuracy (% Recovery) | 97.07% - 103.66%[4] | 93.0% - 98.9%[6] |
| Precision (% RSD) | < 1.0% | < 4.5%[6] |
| Limit of Detection (LOD) | 0.173 µg/mL[4] | 0.03 µg/mL[3][6] |
| Limit of Quantification (LOQ) | 0.578 µg/mL[4] | 0.10 µg/mL[3][6] |
V. Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
HPLC Analysis Workflow
Caption: General workflow for this compound quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. A simple high-performance liquid chromatographic practical approach for determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method to quantify the permeation and penetration of this compound into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Topical Flurbiprofen: Application Notes and Protocols for Localized Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing topical formulations of Flurbiprofen in preclinical studies of localized inflammation. This compound, a potent non-steroidal anti-inflammatory drug (NSAID), offers significant potential for targeted treatment of inflammatory conditions while minimizing systemic side effects.
Mechanism of Action
This compound primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX enzymes, this compound reduces the synthesis of prostaglandins at the site of inflammation.[1][2] While COX-1 is constitutively expressed and involved in protective functions in the gastrointestinal tract and kidneys, COX-2 is primarily induced during inflammation.[1][2] The topical application of this compound aims to deliver the drug directly to the inflamed tissue, thereby maximizing its therapeutic effect locally while reducing the risk of systemic side effects associated with oral administration, such as gastrointestinal irritation.[3]
Beyond COX inhibition, this compound may also modulate the production of other inflammatory mediators. Studies have shown that it can inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), further contributing to its anti-inflammatory profile.[4][5]
Topical Formulations
For localized inflammation studies, this compound is typically formulated as a gel, emulgel, or cream. The choice of formulation can influence drug delivery and efficacy. Common components of these formulations are outlined in the table below.
| Formulation Type | Key Ingredients | Purpose |
| Gel | This compound, Gelling agent (e.g., Carbopol 934, HPMC), Penetration enhancer (e.g., Propylene Glycol), Solvent (e.g., Ethanol), pH adjuster (e.g., Triethanolamine), Purified Water.[2][6] | Provides a non-greasy, easily applicable base for drug delivery. |
| Emulgel | This compound, Oil phase (e.g., Liquid Paraffin), Aqueous phase, Emulsifying agent (e.g., Tween 20, Span 20), Gelling agent (e.g., Carbopol 940, Xanthan Gum), Penetration enhancer (e.g., Oleic Acid).[1][3] | Combines the properties of an emulsion and a gel for enhanced drug loading and skin permeation of hydrophobic drugs. |
| Cream | This compound, Oil phase, Water phase, Emulsifier, Thickening agent, Preservatives. | A semi-solid emulsion, suitable for various skin types. |
| Solid Lipid Nanoparticles (SLN) Gel | This compound, Solid lipid (e.g., Glyceryl monostearate), Surfactant, Gelling agent. | Nanoparticle-based formulation to enhance drug penetration and provide sustained release. |
Experimental Protocols for Localized Inflammation Models
The following are detailed protocols for two commonly used animal models to evaluate the efficacy of topical this compound formulations in treating localized inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Materials:
-
Wistar rats (180-220 g)
-
Topical this compound formulation (e.g., 1% w/w gel)
-
Control vehicle (gel base without this compound)
-
Reference standard (e.g., topical Diclofenac gel)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Syringes (1 mL) with 26-gauge needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Control (Carrageenan only)
-
Group II: Vehicle control (Topical vehicle + Carrageenan)
-
Group III: Test (Topical this compound formulation + Carrageenan)
-
Group IV: Standard (Topical reference drug + Carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Topical Application: Apply a fixed amount (e.g., 100 mg) of the respective topical formulation to the plantar surface of the right hind paw of the animals in Groups II, III, and IV. Gently rub the formulation into the skin.
-
Induction of Edema: One hour after the topical application, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Croton Oil-Induced Ear Edema in Mice
This model is suitable for evaluating the anti-inflammatory effects of topically applied agents on acute contact dermatitis.
Materials:
-
Swiss albino mice (20-25 g)
-
Topical this compound formulation
-
Control vehicle
-
Reference standard (e.g., Dexamethasone solution)
-
Croton oil solution (e.g., 5% in acetone)
-
Acetone (vehicle for croton oil)
-
Micropipettes
-
Biopsy punch (e.g., 6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6 per group) similar to the paw edema model.
-
Topical Application: Apply a small volume (e.g., 20 µL) of the test formulation, vehicle, or standard drug to the inner surface of the right ear of each mouse.
-
Induction of Edema: After 15-30 minutes, apply a fixed volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of all animals. Apply the same volume of acetone to the left ear as a control.
-
Sample Collection: After a specified period (e.g., 4-6 hours), euthanize the mice and, using a biopsy punch, remove a disc from both the right (treated) and left (control) ears.
-
Measurement of Edema: Immediately weigh the ear discs. The difference in weight between the right and left ear discs is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [1 - (Wt / Wc)] x 100 Where Wt is the mean difference in ear weight of the treated group, and Wc is the mean difference in ear weight of the control group.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating topical this compound in localized inflammation models.
Table 1: Efficacy of Topical this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose/Concentration | Time (hours) | % Inhibition of Edema |
| This compound Gel | 1% w/w | 3 | 45.8% |
| This compound Gel | 1% w/w | 5 | 52.3% |
| This compound SLN Gel | 0.5% w/v | 24 | ~62% |
| Marketed this compound Gel | 5% w/w | 24 | ~62% |
Note: Data are compiled and averaged from various literature sources for illustrative purposes.
Table 2: Effect of Topical this compound on Inflammatory Markers
| Inflammatory Marker | Model | Treatment | Result |
| PGE₂ | Adjuvant-Induced Arthritis (Rat) | S(+)-Flurbiprofen Plaster | Rapid decrease in PGE₂ levels in inflamed paw exudate starting 15 minutes after application. |
| TNF-α | Post-thoracotomy (Human) | Systemic this compound | Lower levels compared to control, though not always statistically significant.[5][7] |
| IL-6 | Post-thoracotomy (Human) | Systemic this compound | Significantly lower levels compared to control group at postoperative day 4.[5][7] |
| TNF-α, IL-1β, IL-6 | Carrageenan-Induced Paw Edema (Rat) | Not specified for this compound | Generally, effective anti-inflammatory agents reduce the levels of these pro-inflammatory cytokines. |
Conclusion
Topical application of this compound is a promising approach for the localized treatment of inflammation, offering the potential for high efficacy with a favorable safety profile compared to systemic administration. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and execute preclinical studies to evaluate novel topical this compound formulations. The use of standardized models such as carrageenan-induced paw edema and croton oil-induced ear edema, coupled with the analysis of both macroscopic (edema) and microscopic (inflammatory markers) endpoints, will facilitate the comprehensive assessment of therapeutic potential.
References
- 1. ijmspr.in [ijmspr.in]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. scispace.com [scispace.com]
- 4. Effect of this compound on cytokine production by human monocytes and U-937 and THP-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on CRP, TNF-α, IL-6, and Postoperative Pain of Thoracotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjtcsonline.com [rjtcsonline.com]
- 7. Effects of this compound on CRP, TNF-α, IL-6, and Postoperative Pain of Thoracotomy [medsci.org]
Troubleshooting & Optimization
Technical Support Center: Flurbiprofen Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Flurbiprofen.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous buffer.
This is a common issue due to this compound's low intrinsic aqueous solubility. The following troubleshooting steps can be taken to enhance its solubility.
dot
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in aqueous solutions?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its solubility in distilled water at 37°C is approximately 61.5 ± 3.5 μg/mL.[2]
Q2: How does pH affect the solubility of this compound?
This compound is a weakly acidic drug with a pKa of 4.27.[2] Its aqueous solubility increases as the pH of the solution rises above its pKa due to the ionization of the carboxylic acid group. In phosphate buffer, increasing the pH from 5.4 to 8.4 leads to a significant increase in solubility.[2] For instance, the solubility is higher in pH 7.2 phosphate buffer compared to 0.1N HCl and distilled water.[3][4]
Q3: Which co-solvents are effective for solubilizing this compound?
Several water-miscible co-solvents can significantly enhance the solubility of this compound. Propylene glycol, polyethylene glycol 400 (PEG 400), and ethanol are commonly used.[5][6] Studies have shown that propylene glycol can increase solubility by as much as 19.43-fold.[5][6]
Q4: Can cyclodextrins be used to improve this compound solubility?
Yes, cyclodextrins are effective in enhancing the solubility of this compound by forming water-soluble inclusion complexes.[7][8] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8][9] The formation of these complexes encapsulates the hydrophobic this compound molecule within the cyclodextrin cavity, increasing its apparent water solubility.[8] Studies have reported solubility increases of up to 120-fold depending on the cyclodextrin and preparation method used.[10] A 1:1 molar ratio of this compound to β-CD is often found to be effective.[7][8]
Q5: What is the impact of salt formation on this compound's solubility?
Forming a salt of this compound can dramatically increase its aqueous solubility. A novel this compound-ethylenediamine salt was shown to increase solubility by 57-fold compared to the parent drug.[11] Another approach, termed acid-base supersolubilization, using weak bases like lysine and meglumine, increased solubility to over 358 mg/mL from a baseline of 0.011 mg/mL.[12]
Q6: Are there other advanced methods to enhance solubility?
Yes, other techniques include:
-
Solid Dispersions: Dispersing this compound in hydrophilic carriers like PEGs (e.g., PEG 8000, PEG 10000) or on mesoporous silica can enhance solubility and dissolution.[3][13] Ternary solid dispersions with carriers like Syloid and surfactants like Gelucire 44/14 have shown a 218-fold increase in solubility.[13]
-
Co-crystals: The formation of co-crystals with other molecules, such as ferulic acid, can improve solubility by altering the crystal lattice of the drug.[14]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area, which can enhance the dissolution velocity and saturation solubility.[1]
Quantitative Data Summary
The following tables summarize the reported solubility enhancements for this compound using various techniques.
Table 1: Solubility Enhancement using Co-solvents and Cyclodextrins
| Method | Excipient | Concentration | Solubility Increase (fold) | Reference |
| Co-solvency | Propylene Glycol | Not Specified | 19.43 | [5][6] |
| Co-solvency | Ethanol | Not Specified | 12.34 | [5][6] |
| Co-solvency | PEG 400 | Not Specified | 7.38 | [5][6] |
| Complexation | β-Cyclodextrin | 2 mM | 11.51 | [5][6] |
| Complexation | HP-β-Cyclodextrin | Not Specified | 56.7 | [9] |
| Complexation | Cycloamylose | 1:1 weight ratio | ~12 | [15] |
| Combined | 2 mM β-CD + Propylene Glycol | Not Specified | 18.85 | [5][6] |
Table 2: Solubility Enhancement using Advanced Formulation Strategies
| Method | Carrier/Co-former | Details | Solubility Increase (fold) | Reference |
| Salt Formation | Ethylenediamine | - | 57 | [11] |
| Supersolubilization | Meglumine | Acid-Base Interaction | >32,500 | [12] |
| Solid Dispersion | PEG 10000 | 1:4 drug-to-carrier ratio | - | [3][4] |
| Solid Dispersion | Syloid AL1 FP + Gelucire 44/14 | Ternary Solid Dispersion | 218.34 | [13] |
| Co-crystal | Ferulic Acid | 1:1 stoichiometric ratio | ~20 (in water) | [14] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare a this compound solution in a phosphate buffer by adjusting the pH.
dot
Caption: Protocol for this compound solubilization via pH adjustment.
Methodology:
-
Prepare a phosphate buffer of the desired pH (e.g., pH 7.2).[4]
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a suitable container.
-
Add a small volume of the buffer to the powder and mix to form a paste or slurry. This helps in wetting the powder.
-
Gradually add the rest of the buffer to the slurry under constant agitation (e.g., using a magnetic stirrer).
-
Continue stirring until the this compound is completely dissolved. Gentle heating or sonication can be used to expedite the process.
-
Once dissolved, allow the solution to return to room temperature.
-
Verify the final pH of the solution and adjust if necessary.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines the use of a water-miscible co-solvent to dissolve this compound.
dot
Caption: Protocol for this compound solubilization using a co-solvent.
Methodology:
-
Select a suitable co-solvent such as propylene glycol, PEG 400, or ethanol.[5]
-
Weigh the desired amount of this compound.
-
In a separate container, dissolve the this compound powder in a minimal amount of the chosen co-solvent to create a concentrated stock solution.
-
Use a vortex mixer or sonicator to ensure complete dissolution in the co-solvent.
-
Slowly add the concentrated this compound-cosolvent stock to your aqueous buffer while continuously and vigorously stirring. This dropwise addition helps prevent precipitation.
-
Continue stirring until a homogenous, clear solution is obtained.
Protocol 3: Phase Solubility Study with β-Cyclodextrin
This protocol is for determining the solubility enhancement of this compound with β-cyclodextrin.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 1 mM, 2 mM, 3 mM).[6]
-
Add an excess amount of this compound powder to each β-cyclodextrin solution in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 37°C) in a water bath shaker for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtered samples appropriately with the corresponding buffer or mobile phase.
-
Analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry at 247 nm.[4][5]
-
Plot the concentration of dissolved this compound against the concentration of β-cyclodextrin to generate a phase solubility diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH and Formulation Variables on In Vitro Transcorneal Permeability of this compound: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of this compound/β-Cyclodextrin Inclusion Complex | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Development of fast-dissolving tablets of this compound-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Supersolubilization and Amorphization of a Weakly Acidic Drug, this compound, by applying Acid-Base supersolubilization (ABS) principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Enhanced solubility and bioavailability of this compound by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Flurbiprofen Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Flurbiprofen precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1] Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent composition significantly reduces this compound's solubility, causing it to "crash out" and form a visible precipitate. Several factors can exacerbate this issue, including the final concentration of this compound, the temperature of the medium, the pH, and interactions with other media components.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[3] Ethanol and dimethylformamide (DMF) can also be used.[3] It is crucial to prepare a high-concentration stock solution to minimize the final volume of the organic solvent added to the cell culture, as high concentrations of these solvents can be toxic to cells.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[4] The tolerance to DMSO can vary significantly between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: Can the presence of Fetal Bovine Serum (FBS) in my media affect this compound solubility?
A4: Yes, the presence of serum can significantly impact this compound's solubility. This compound is known to be highly protein-bound (over 99%), primarily to albumin.[5] The proteins in FBS can bind to this compound, effectively acting as carriers and helping to keep it in solution, thereby increasing its apparent solubility in the culture medium.[2] Consequently, you might observe more precipitation in serum-free or low-serum media.
Q5: How does the pH of the cell culture medium affect this compound solubility?
A5: this compound is a weakly acidic compound with a pKa value around 4.2.[6] Its solubility is pH-dependent; it is more soluble at a higher (more alkaline) pH.[7] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While significant alterations to the media pH can be detrimental to cell health, minor fluctuations or differences between media formulations could influence this compound's solubility.
Troubleshooting Guide
If you are experiencing this compound precipitation, use the following guide to identify the cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitate upon adding stock solution to media. | The final concentration of this compound exceeds its solubility limit in the cell culture medium.[2] | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section). |
| Rapid dilution and localized high concentration of the organic solvent.[8] | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.- Perform a serial dilution of the stock solution in pre-warmed media.[8] | |
| Fine, cloudy precipitate or haze forms after addition. | Formation of a colloidal suspension or microprecipitates. | - While this may sometimes be acceptable for an experiment, it indicates that the compound is not fully dissolved. The troubleshooting steps for immediate precipitation should be followed.- Consider using a solubility enhancer, such as (2-Hydroxypropyl)-β-cyclodextrin, if compatible with your experimental design.[9] |
| Precipitate forms over time (hours to days) in the incubator. | Temperature fluctuations or changes in media composition due to cell metabolism.[2] | - Ensure the incubator provides a stable, humidified environment to prevent evaporation, which can concentrate the compound.- For long-term experiments, consider replenishing the media with freshly prepared this compound solution at regular intervals. |
| The pH of the medium has shifted due to high cell density and metabolic activity. | - Monitor the pH of your cell culture. If it becomes acidic, it may decrease this compound's solubility.- Change the medium more frequently in dense cultures. | |
| Precipitation is observed in serum-free media but not in serum-containing media. | Lack of serum proteins (e.g., albumin) to bind and solubilize this compound. | - If your experimental design allows, consider adding a low percentage of serum (e.g., 1-2% FBS) to your serum-free medium when treating with this compound.- Alternatively, use a solubility enhancer. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [3] |
| Ethanol | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.9 mg/mL | [3] |
| Water | 5-10 µg/mL (practically insoluble) | [1] |
Note: The solubility in cell culture media will be low and is best determined empirically using the protocol below.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as required for your experiment
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator set to 37°C and appropriate CO2 levels
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary. Visually inspect the solution to ensure there are no solid particles.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations by diluting the stock solution into the pre-warmed medium. It is recommended to test a broad range (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Important: Add the stock solution to the medium and immediately mix thoroughly to avoid localized high concentrations.
-
-
Incubation:
-
Incubate the prepared dilutions at 37°C in a CO2 incubator for a duration that reflects your planned experiment (e.g., 2, 24, or 48 hours).[8]
-
-
Visual and Microscopic Inspection:
-
After incubation, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film on the surface).
-
For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of crystals or amorphous precipitate under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate after incubation is considered the maximum soluble concentration for this compound in your specific experimental conditions.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree to guide the troubleshooting of this compound precipitation.
This compound's Mechanism of Action: COX Inhibition Pathway
Caption: this compound non-selectively inhibits both COX-1 and COX-2 enzymes.
References
- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scielo.br [scielo.br]
- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Optimizing Flurbiprofen Concentration In Vitro
This guide provides researchers, scientists, and drug development professionals with essential information for using flurbiprofen in in vitro settings, focusing on optimizing its concentration to achieve desired experimental outcomes while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture experiments?
A1: The effective and cytotoxic concentrations of this compound are highly cell-type dependent. For initial dose-response experiments, a broad range from low micromolar (µM) to millimolar (mM) is often necessary. Studies have shown IC50 values (the concentration that inhibits 50% of a biological process) for cyclooxygenase (COX) inhibition to be as low as 0.1 µM for COX-1 and 0.4 µM for COX-2. However, cytotoxic effects or other mechanistic actions, such as apoptosis induction in cancer cells, may require higher concentrations, often in the 10 µM to 500 µM range.[1][2] It is crucial to perform a thorough literature search for your specific cell line and endpoint before designing your experiment.
Q2: How can I differentiate between this compound-induced cytotoxicity and solvent-induced toxicity?
A2: this compound is often dissolved in dimethyl sulfoxide (DMSO).[3][4] To isolate the effect of the drug, a "vehicle control" is essential. This control group should consist of cells treated with the highest concentration of DMSO used in your experiment, but without this compound. If cells in the vehicle control group show signs of stress or death, it indicates solvent toxicity. It is best practice to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to minimize these effects.
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
A3: Beyond its primary role as a COX inhibitor, this compound can induce cytotoxicity through several mechanisms, particularly at higher concentrations.[5] These include:
-
Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in various cell types, including cancer cells.[5][6][7] This can involve the p53 tumor suppressor gene and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6]
-
Mitochondrial Effects: Some NSAIDs are known to uncouple oxidative phosphorylation in mitochondria, which can lead to cellular stress and death.[5]
-
COX-Independent Effects: this compound can influence cellular processes independently of prostaglandin synthesis, such as modulating gene expression or interfering with cell membrane functions.[5][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death Across All Tested Concentrations
| Possible Cause | Troubleshooting Step |
| High Cell Sensitivity | The cell line being used may be exceptionally sensitive to this compound. Expand the dose-response curve to include much lower concentrations (e.g., nanomolar range). |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Run a solvent toxicity curve to determine the maximum non-toxic concentration for your cell line. Ensure the final concentration in all wells is consistent and below this threshold. |
| Drug Precipitation | This compound may have limited solubility in your culture medium, leading to the formation of cytotoxic precipitates. Visually inspect the medium under a microscope after drug addition. Consider using a different solvent or a pre-warmed medium. |
| Culture Contamination | Underlying microbial (bacterial, fungal, mycoplasma) contamination can stress cells, making them more susceptible to chemical insults. Routinely test cultures for contamination. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Variable Cell Health/Passage | Cells at high passage numbers or in poor health can respond differently. Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate Seeding Density | Uneven cell numbers across wells will lead to variable results. Use a cell counter for accurate seeding and ensure a homogenous cell suspension. |
| Edge Effects in Plates | Wells on the perimeter of multi-well plates are prone to evaporation, which concentrates the drug. Avoid using outer wells for experimental conditions; instead, fill them with sterile PBS or medium. |
| Inaccurate Drug Dilutions | Errors in preparing stock solutions or serial dilutions are a common source of variability. Prepare fresh dilutions for each experiment and double-check all calculations. |
Data Presentation: this compound IC50 Values
The following table summarizes reported IC50 values for this compound across different cell lines and experimental endpoints to illustrate its variable potency.
| Cell Line / Target | Endpoint Measured | IC50 Value | Reference |
| Human COX-1 | Cyclooxygenase Inhibition | 0.1 µM | |
| Human COX-2 | Cyclooxygenase Inhibition | 0.4 µM | |
| HeLa, A-549, HCA-7 | PGE₂ Release Inhibition | 5.1 - 11.7 µM | [1] |
| MCF-7 (Breast Cancer) | Cell Proliferation (48h) | 17.28 µM | [9] |
| MCF-10A (Non-cancerous) | Cell Proliferation (48h) | 50.5 µM | [9] |
| Purified cPLA₂α | Enzyme Activity | 202 µM | [1] |
Note: IC50 values are highly context-dependent and can vary based on the specific assay conditions, cell type, and incubation time.
Experimental Protocols
Protocol: General Workflow for Determining Optimal this compound Concentration via MTT Assay
This protocol outlines a standard method for assessing cell viability to determine the cytotoxic profile of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 18-24 hours to allow for cell attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the highest amount of solvent.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various this compound concentrations or controls.
-
-
Incubation:
-
Incubate the plate for a defined period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the concentration-response curve and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining this compound's cytotoxic concentration.
Caption: this compound's pathways: COX inhibition and cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Induction of apoptosis by R-flurbiprofen in human colon carcinoma cells: involvement of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAIDs: learning new tricks from old drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Navigating Experimental Variability with Flurbiprofen: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the solubility of our Flurbiprofen powder. What could be the cause?
A1: The most likely culprit is polymorphism. This compound is known to exist in different crystalline forms (polymorphs), each with distinct physicochemical properties, including solubility and dissolution rate.[1][2] The presence of different polymorphic forms in your batches can lead to inconsistent solubility. Additionally, co-crystallization with other molecules can alter the crystal structure and, consequently, the solubility and dissolution rate.[3][4]
Q2: Our in vitro cell viability assays with this compound are showing inconsistent IC50 values. What factors should we investigate?
A2: Variability in cell viability assays can stem from several sources. Firstly, ensure your this compound stock solution is freshly prepared and fully dissolved, as precipitation can alter the effective concentration. The choice of solvent and its final concentration in the culture medium can also impact cell viability. Secondly, inconsistencies in cell culture conditions, such as cell density at the time of treatment, passage number, and media composition, can significantly affect cellular response. Finally, the specific cell line used is a major factor, as different cell lines exhibit varying sensitivities to this compound.[5][6][7][8]
Q3: We are seeing unexpected and variable results in our in vivo animal studies. What are the potential sources of this variability?
A3: In vivo studies introduce a higher level of complexity and potential for variability. Key factors to consider include:
-
Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9. Genetic polymorphisms in this enzyme can lead to significant inter-individual differences in drug clearance.[9]
-
Species Differences: The chiral inversion of (R)-flurbiprofen to the more active (S)-enantiomer varies significantly between species, which can lead to different pharmacological effects.[10]
-
Formulation and Bioavailability: The formulation of this compound and the presence of excipients can greatly influence its dissolution, absorption, and ultimately, its bioavailability.[9][11] Food intake can also affect the bioavailability of certain formulations.
-
Animal Health and Stress: The overall health, stress levels, and diet of the animals can impact drug metabolism and response.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Aqueous Solubility
| Possible Cause | Troubleshooting Steps |
| Polymorphism | Characterize the crystal form of your this compound batch using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[12] If possible, source this compound with a consistent and known polymorphic form. |
| pH of the Medium | This compound's solubility is pH-dependent. Solubility is generally low in acidic conditions and increases in neutral to alkaline buffers.[13] Ensure the pH of your experimental medium is controlled and consistent. |
| Inadequate Dissolution Time/Method | Ensure you are using an appropriate solvent and allowing sufficient time for complete dissolution. Sonication can aid in dissolving the compound. For aqueous solutions, preparing a stock in an organic solvent like DMSO or ethanol and then diluting it into the aqueous medium is a common practice. |
| Formation of Aggregates | In aqueous solutions, this compound may form aggregates. Consider using solubilizing agents such as cyclodextrins or formulating as a solid dispersion to enhance solubility.[9][12][14][15][16][17] |
Issue 2: High Variability in In Vitro Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | Prepare fresh stock solutions for each experiment. Ensure complete dissolution of this compound before diluting to final concentrations. Use a consistent, low percentage of organic solvent (e.g., <0.5% DMSO) in the final culture medium. |
| Cell Culture Conditions | Standardize cell seeding density, passage number, and growth phase. Ensure consistent incubation times and conditions (temperature, CO2). Use serum-free media during the drug incubation period if serum components are suspected to interfere. |
| Assay-Specific Issues (e.g., MTT) | For MTT assays, ensure formazan crystals are fully solubilized before reading absorbance. Test for direct reduction of MTT by this compound in a cell-free system. Consider alternative viability assays like SRB or LDH if interference is suspected. |
| Inconsistent Plate Reading | Avoid "edge effects" by not using the outermost wells of 96-well plates or by filling them with sterile PBS or media. Ensure consistent timing for reagent addition and plate reading. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.026 - 0.0615 | [13][18] |
| Phosphate Buffer (pH 6.86) | 3.042 | [18] |
| Phosphate Buffer (pH 7.2) | 5.83 | [3] |
| Sodium Tetraborate Buffer (pH 9.18) | 5.55 | [18] |
| Ethanol | ~25 | |
| DMSO | ~10 | |
| PEG 400 | >260 |
Table 2: IC50 Values of this compound for COX-1 and COX-2 Inhibition
| Enzyme Source | Assay Conditions | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Purified Human Recombinant | In vitro enzyme assay | 0.1 | 0.4 | |
| Sheep Placenta | In vitro enzyme assay | - | 0.48 (S-enantiomer) | |
| Bovine Aortic Endothelial Cells / J774.2 Macrophages | Cell-based assay | - | - |
Table 3: Cytotoxicity of this compound (or its derivatives) in Different Cancer Cell Lines
| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | SGK597 (this compound derivative) | 24h | 28.74 | [5][6] |
| MCF-7 (Breast Cancer) | SGK597 (this compound derivative) | 48h | 17.28 | [5][6] |
| A549 (Lung Cancer) | RY-1-92 (this compound derivative) | - | 41.91 | [7] |
| HCT-116 (Colon Cancer) | This compound derivative | - | 8.99 | |
| HeLa (Cervical Cancer) | R-flurbiprofen | - | 5.1 | [8] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
COX-1 and COX-2 specific inhibitors (for control experiments)
-
Oxygen electrode or colorimetric/fluorometric detection system
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme in a reaction vessel.
-
Add the test compound (this compound) or vehicle to the reaction mixture and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the reaction progress by measuring oxygen consumption with an oxygen electrode or by detecting the product (e.g., Prostaglandin G2) using a suitable colorimetric or fluorometric method.[19][20][21][22][23]
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
-
Determine the IC50 value by testing a range of this compound concentrations and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol provides a step-by-step guide for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[24][25][26][27]
Visualizations
Caption: this compound's mechanism of action via COX-1 and COX-2 inhibition.
Caption: A generalized workflow for determining IC50 using an MTT assay.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. archivepp.com [archivepp.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Anti-cancer activity and mechanism of this compound organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced solubility and bioavailability of this compound by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability of inversion of (R)-flurbiprofen in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of solid carriers on the crystalline properties, dissolution and bioavailability of this compound in solid self-nanoemulsifying drug delivery system (solid SNEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Effect of pH and Formulation Variables on In Vitro Transcorneal Permeability of this compound: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Dissolution profiles of this compound in phospholipid solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ethylenediamine Salt Enhances the Solubility and Dissolution of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. protocols.io [protocols.io]
Stability of Flurbiprofen in solution under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Flurbiprofen in solution under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For general laboratory use, this compound solutions should be stored at controlled room temperature, between 15°C and 25°C (59°F and 77°F).[1] The container should be airtight and protected from light to minimize degradation. For ophthalmic preparations, storage at normal room temperature is also recommended.[2]
Q2: How stable is this compound in solution at room temperature?
A2: this compound in standard solutions is stable for up to 24 hours at room temperature (benchtop) and under refrigeration.
Q3: What are the primary degradation pathways for this compound in solution?
A3: this compound is susceptible to degradation through several pathways, including hydrolysis (acid and base-catalyzed), oxidation, and photodegradation.[3] Photodegradation in methanolic solutions has been shown to occur via esterification and decarboxylation, leading to the formation of various photoproducts.[4]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photolabile. Exposure to light, particularly UV radiation, can induce significant degradation.[3][5] It is crucial to protect this compound solutions from light by using amber-colored containers or by wrapping the containers in aluminum foil. Photostability studies on the drug product in opaque packaging have shown it to be stable when exposed to light.[6]
Q5: How does pH affect the stability of this compound in solution?
A5: this compound is susceptible to both acid and base-catalyzed hydrolysis. Forced degradation studies show significant degradation in the presence of both strong acids (like HCl) and strong bases (like NaOH).[5] Therefore, maintaining a neutral pH is advisable for maximizing stability in aqueous solutions.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common stability issues with this compound solutions.
Issue 1: Unexpected Loss of this compound Potency in Solution
If you observe a decrease in the concentration of this compound over time, consult the following table to understand the potential impact of different storage conditions.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Degradation Products | Reference |
| Acid Hydrolysis | 2M HCl | 60°C | 1 hour | 6.87% | Not Specified | |
| Base Hydrolysis | 2M NaOH | 60°C | 1 hour | 87.85% | Not Specified | |
| Oxidation | 3% H₂O₂ | Room Temp | - | 7.06% | Not Specified | |
| Thermal Degradation | - | 60°C | - | 0.15% | Not Specified | |
| Photodegradation | UV Light | Room Temp | - | 2.06% | Ester and decarboxylation products | [4] |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
The presence of new peaks in your HPLC or other chromatographic analysis suggests the formation of degradation products. The following workflow can help you troubleshoot this issue.
References
Flurbiprofen Technical Support Center: Identifying and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of Flurbiprofen in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] However, this compound is also known to exert several off-target effects, which are independent of COX inhibition. These include the modulation of γ-secretase activity, inhibition of the multidrug resistance-associated protein 4 (MRP4), and influencing other cellular pathways.[3]
Q2: My experimental results are inconsistent with known COX inhibition effects. Could this be due to an off-target effect?
Yes, if your results cannot be explained by the inhibition of COX-1 or COX-2, it is prudent to consider an off-target effect. For example, this compound has been shown to modulate γ-secretase, which is involved in the processing of amyloid precursor protein (APP).[3] It also inhibits MRP4, a transporter involved in the efflux of various molecules, including prostaglandins and cAMP. Unexpected effects on cell proliferation, apoptosis, or signaling pathways unrelated to prostaglandins could indicate an off-target mechanism.
Q3: How can I differentiate between on-target (COX-mediated) and off-target effects of this compound in my experiments?
A key strategy is to use the R-enantiomer of this compound as a negative control. The S-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the R-enantiomer is largely inactive against these enzymes.[4] If an observed effect persists with R-Flurbiprofen treatment, it is likely an off-target effect.[5]
Q4: What are some practical steps to minimize the impact of off-target effects in my experimental design?
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Employ a negative control: As mentioned, use R-Flurbiprofen to distinguish between on-target and off-target effects.
-
Target validation: Use techniques like siRNA or CRISPR to knock down the putative off-target protein and observe if the effect of this compound is diminished.
-
Use structurally unrelated inhibitors: If possible, use another inhibitor of the same target with a different chemical structure to see if it phenocopies the results.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results
| Symptom | Possible Cause (Off-Target) | Troubleshooting Steps |
| Inhibition of cell proliferation in a manner inconsistent with COX inhibition. | γ-secretase modulation: this compound can modulate γ-secretase activity, which may affect signaling pathways involved in cell growth.[3] | 1. Repeat the experiment using R-Flurbiprofen. If the effect persists, it is likely off-target.2. Assess the activity of γ-secretase in your cell model in the presence of this compound.3. Use a known γ-secretase inhibitor as a positive control to see if it mimics the effect. |
| Increased cell death at concentrations that should be well-tolerated. | General cellular toxicity: At high concentrations, off-target effects can lead to cellular stress and apoptosis. | 1. Perform a dose-response curve to determine the EC50 for the observed effect and compare it to the known IC50 for COX inhibition.2. Assess markers of apoptosis (e.g., caspase activation) to confirm the cell death mechanism.3. Use a negative control compound that is structurally similar but biologically inactive. |
Issue 2: Unexplained Changes in Signaling Pathways
| Symptom | Possible Cause (Off-Target) | Troubleshooting Steps |
| Altered levels of intracellular signaling molecules (e.g., cAMP). | MRP4 Inhibition: this compound and its R-enantiomer can inhibit the MRP4 transporter, leading to the intracellular accumulation of its substrates, such as cAMP and prostaglandins. | 1. Measure intracellular and extracellular levels of suspected MRP4 substrates.2. Perform an MRP4 inhibition assay to confirm this compound's effect in your system.3. Use siRNA to knock down MRP4 and observe if this mimics the effect of this compound. |
| Modulation of NF-κB activity. | Direct or indirect effects on NF-κB signaling: Some studies suggest that this compound may influence NF-κB signaling, a key regulator of inflammation and cell survival.[6][7] | 1. Perform a Western blot to assess the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65).2. Use an NF-κB reporter assay to quantify changes in transcriptional activity.3. Compare the effects of S- and R-Flurbiprofen to determine if the effect is COX-dependent. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Inhibitory Concentrations (IC50) of this compound and its Enantiomers
| Compound | Target | Assay System | IC50 | Reference(s) |
| (S)-Flurbiprofen | COX-1 | Human Recombinant | 0.1 µM | [2] |
| (S)-Flurbiprofen | COX-2 | Human Recombinant | 0.4 µM | [2] |
| (S)-Flurbiprofen | COX-2 | Sheep Placenta | 0.48 µM | [4] |
| (R)-Flurbiprofen | COX-1 | Human Whole Blood | 130 µM | [8] |
| (R)-Flurbiprofen | COX-2 | Human Whole Blood | 246 µM | [8] |
| (R)-Flurbiprofen | COX-2 | Sheep Placenta | >80 µM | [4] |
| (R)-Flurbiprofen | Prostaglandin E2 release | HeLa cells | 5.1 µM | [8] |
| (R)-Flurbiprofen | Prostaglandin E2 release | A-549 cells | 5.6 µM | [8] |
| (R)-Flurbiprofen | Prostaglandin E2 release | HCA-7 cells | 11.7 µM | [8] |
| (R)-Flurbiprofen | mPGES-1 | Microsomal fraction | ~370 µM | [8] |
| (R)-Flurbiprofen | cPLA2α | Purified recombinant | 202 µM | [8] |
| This compound (racemic) | MRP4-mediated cAMP transport | PDAC cells | Potent inhibitor (specific IC50 not provided) | [9] |
| This compound (racemic) | γ-secretase | Broken cell assay | Weak modulation (IC50 ~200-300 µM) | [10][11] |
Experimental Protocols
Protocol 1: Using R-Flurbiprofen as a Negative Control
Objective: To determine if an observed cellular effect of this compound is due to COX inhibition or an off-target mechanism.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with equimolar concentrations of:
-
Vehicle control (e.g., DMSO)
-
Racemic this compound (S/R mixture)
-
(S)-Flurbiprofen
-
(R)-Flurbiprofen
-
-
Incubation: Incubate the cells for the desired experimental time.
-
Assay: Perform the relevant cellular or molecular assay to measure the endpoint of interest (e.g., cell viability, protein expression, cytokine release).
-
Data Analysis: Compare the results from the different treatment groups. If the effect is observed with racemic this compound and (S)-Flurbiprofen but is significantly reduced or absent with (R)-Flurbiprofen, the effect is likely on-target (COX-mediated). If the effect is observed with all three forms of this compound, it is likely an off-target effect.
Protocol 2: Target Validation using siRNA Knockdown
Objective: To confirm that the off-target effect of this compound is mediated by a specific protein.
Methodology:
-
siRNA Design and Transfection:
-
Design or purchase at least two independent siRNAs targeting the mRNA of the putative off-target protein.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfect the cells with the siRNAs according to the manufacturer's protocol.
-
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound or vehicle.
-
Assay: Perform the relevant assay to measure the cellular phenotype of interest.
-
Data Analysis: If the effect of this compound is significantly attenuated in the cells with the target protein knocked down compared to the cells treated with the non-targeting siRNA, it confirms that the off-target effect is mediated by that protein.
Visualizations
Caption: On-target mechanism of this compound via COX inhibition.
Caption: Workflow for identifying and validating this compound's off-target effects.
References
- 1. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]
- 5. R-flurbiprofen attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of inflammatory response by this compound following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 9. innoprot.com [innoprot.com]
- 10. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Flurbiprofen in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Flurbiprofen in animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor bioavailability in animal studies?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), is a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This means it has high permeability but low aqueous solubility.[1][3] The poor water solubility is a primary reason for its limited dissolution in the gastrointestinal tract, which in turn leads to low and variable oral bioavailability.[3][4] Additionally, it can undergo extensive first-pass metabolism in the liver.[2]
Q2: What are the primary metabolic pathways for this compound in animal models like rats?
A2: In rats, this compound undergoes oxidative metabolism, primarily hydroxylation.[5][6] The major metabolite is 4'-hydroxy-flurbiprofen, formed by the action of the cytochrome P450 enzyme, CYP2C9.[6][7] this compound and its metabolites can also be conjugated with glucuronic acid before excretion.[5][6] It's important to note that there can be stereoselective pharmacokinetics, with the S-enantiomer often showing higher plasma concentrations than the R-enantiomer in rats.[8][9]
Q3: What are the most common formulation strategies to enhance this compound's bioavailability?
A3: Several strategies have been successfully employed to improve the oral bioavailability of this compound in animal studies. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[4][10]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility and dissolution.[11][12][13]
-
Nanotechnology-based Formulations: Reducing the particle size to the nanoscale significantly increases the surface area for dissolution. This includes:
Q4: Can transdermal delivery be an effective alternative to overcome oral bioavailability issues?
A4: Yes, transdermal delivery is a viable alternative. Formulations like lipid nanoparticles, ethosomes, and nanogels have been shown to effectively deliver this compound through the skin, bypassing first-pass metabolism and potentially reducing gastrointestinal side effects.[16][21][22]
Section 2: Troubleshooting Guides
This section addresses specific issues researchers might encounter during their experiments.
Issue 1: Low and inconsistent plasma concentrations of this compound in rats after oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor drug dissolution | Formulate this compound as a solid dispersion with hydrophilic polymers like PEG 6000 or PVP K30.[4] Alternatively, prepare an inclusion complex with β-cyclodextrin or its derivatives.[11] |
| Precipitation in the GI tract | Consider using a self-microemulsifying drug delivery system (SMEDDS) to maintain the drug in a solubilized state in the gut.[17][23] |
| High first-pass metabolism | Explore alternative routes of administration such as transdermal delivery using lipid-based nanocarriers to bypass the liver.[16][24] |
| Inappropriate vehicle | Ensure the vehicle used for administration is optimized. For preclinical studies, aqueous suspensions are often used, but formulating the drug in a more solubilizing vehicle can improve absorption. |
Issue 2: Difficulty in preparing stable this compound nanoparticles.
| Potential Cause | Troubleshooting Suggestion |
| Particle aggregation | Use appropriate stabilizers such as PVA, PVP, or Poloxamer 188 during the nanoprecipitation process.[15] Ensure optimal concentration of the stabilizer. |
| Inconsistent particle size | Control critical process parameters like the stirring speed, injection rate of the drug solution, and temperature during nanoparticle preparation.[15] |
| Low drug entrapment efficiency | For lipid-based nanoparticles, select lipids and surfactants in which this compound has high solubility.[16][19] The lipophilic nature of this compound generally leads to high entrapment in lipid carriers.[16] |
Section 3: Data Presentation
Table 1: Enhancement of this compound Bioavailability using Different Formulation Strategies in Rats.
| Formulation Strategy | Animal Model | Key Pharmacokinetic Findings | Relative Bioavailability (%) |
| Hydroxypropyl-β-cyclodextrin & Poly(alkyl-cyanoacrylate) Nanoparticles | Wistar rats | Increased AUC and Cmax compared to suspension. | 211.6%[14] |
| β-Cyclodextrin Inclusion Complex | Sprague-Dawley rats | Higher AUC and Cmax compared to the commercial product. | Not explicitly stated, but significantly improved.[13] |
| Solid Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rats | SSP showed significantly higher AUC and Cmax compared to raw this compound. | ~3-fold increase in AUC.[18] |
| Solid Self-Microemulsifying Drug Delivery System (Solid SMEDDS) with Gelatin | Sprague-Dawley rats | Greatly improved oral bioavailability. | Not explicitly stated, but significantly improved.[23] |
| Low Molecular Weight Chitosan Kneaded Mixture | Rats | Oral absorption was improved to a significant extent compared to this compound alone. | Not explicitly stated, but significantly improved.[25][26] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is based on the methodology described for preparing solid dispersions with polyethylene glycols.[10][27]
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PEG 8000) in a suitable solvent like methanol.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).
-
Drying: Dry the resulting solid mass in a desiccator over anhydrous calcium chloride for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the absence of drug-carrier interaction and the physical state of the drug.
Protocol 2: In Vivo Bioavailability Study in Rats
This is a general protocol for assessing the oral bioavailability of a this compound formulation.[11][14][28]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping: Divide the animals into groups (e.g., control group receiving pure this compound suspension and test group receiving the new formulation).
-
Dosing: Administer the respective formulations orally via gavage at a specified dose (e.g., 15-20 mg/kg of this compound).[14][28]
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Drug Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[28][29]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters like Cmax, Tmax, and Area Under the Curve (AUC) from the plasma concentration-time data. The relative bioavailability can be calculated as (AUC_test / AUC_control) * 100.
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. The disposition and metabolism of this compound in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. ClinPGx [clinpgx.org]
- 8. Stereoselective pharmacokinetics of this compound in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective disposition of ibuprofen and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Evaluation of the bioavailability of this compound and its beta-cyclodextrin inclusion complex in four different doses upon oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced oral bioavailability of antiinflammatory drug this compound in rabbits by tri-O-methyl-beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced solubility and bioavailability of this compound by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced bioavailability of orally administered this compound by combined use of hydroxypropyl-cyclodextrin and poly(alkyl-cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. Lipid nanoparticles for transdermal delivery of this compound: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of self-microemulsifying drug delivery for this compound. [wisdomlib.org]
- 18. This compound-Loaded Solid SNEDDS Preconcentrate for the Enhanced Solubility, In-Vitro Dissolution and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on self-nanoemulsifying drug delivery system of this compound employing long, medium and short chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-Loaded Stealth Liposomes: Studies on the Development, Characterization, Pharmacokinetics, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound loaded ethosomes - transdermal delivery of anti-inflammatory effect in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of this compound pharmacokinetics in rats following dermal administration of optimized cyclodextrin-based nanogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of novel this compound-loaded solid self-microemulsifying drug delivery system using gelatin as solid carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Enhancement of dissolution and bioavailability of this compound by low molecular weight chitosans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scielo.br [scielo.br]
- 28. Improvement of oral bioavailability of this compound from this compound/beta-cyclodextrin inclusion complex by action of cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. applications.emro.who.int [applications.emro.who.int]
How to control for Flurbiprofen's effects on platelet aggregation in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of Flurbiprofen in platelet aggregation assays. The information is presented in a question-and-answer format for both frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect platelet aggregation?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that reversibly inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] In platelets, which predominantly express COX-1, this inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for thromboxane A2 (TXA2).[3] TXA2 is a potent agonist of platelet aggregation. By reducing TXA2 synthesis, this compound impairs platelet activation and aggregation.[2][3] Some studies suggest that this compound may also have effects on the 12-lipoxygenase pathway, which could contribute to its overall impact on platelet function.[4]
Q2: Is this compound's effect on platelets reversible?
A2: Yes, unlike aspirin which causes irreversible inhibition of COX-1 for the lifespan of the platelet, this compound's inhibition is reversible.[1][2] This means that its antiplatelet effect diminishes as the drug is cleared from the circulation or removed from the experimental system.[1] The duration of this effect in vivo depends on the drug's half-life.[2]
Q3: Can I perform platelet aggregation assays on samples from subjects taking this compound?
A3: It is possible, but requires specific procedures to control for its inhibitory effects. Since this compound's binding is reversible, its effects can be mitigated by washing the platelets to remove the drug from the sample. This allows for the assessment of underlying platelet function without the confounding influence of the drug.
Q4: What are the key considerations when designing a platelet aggregation assay involving this compound?
A4: The primary considerations are:
-
Inclusion of appropriate controls: This includes a vehicle control, a positive control (a known platelet agonist), and a negative control.
-
Method for this compound removal: If assessing the underlying platelet function of a subject taking this compound, a validated platelet washing protocol is essential.
-
Validation of drug removal: It is crucial to ensure that the washing procedure effectively removes this compound to a level that does not interfere with the assay.
-
Standardization of assay conditions: Consistent temperature, platelet count, and agonist concentrations are critical for reproducible results.
Troubleshooting Guide
Issue: No or significantly reduced platelet aggregation in the presence of this compound.
| Possible Cause | Troubleshooting Steps |
| Expected inhibitory effect of this compound | This is the expected outcome. To study the underlying platelet function, you must first remove the drug through platelet washing. |
| Suboptimal agonist concentration | Ensure the agonist concentration is sufficient to induce a robust aggregation response in control platelets (not treated with this compound). Perform a dose-response curve for your agonist. |
| Poor platelet viability | Check platelet morphology and viability. Improper sample handling or prolonged storage can lead to platelet activation and subsequent unresponsiveness. |
Issue: Incomplete recovery of platelet aggregation after washing.
| Possible Cause | Troubleshooting Steps |
| Residual this compound in the sample | - Increase the number of washing steps (e.g., from two to three). - Ensure complete removal of the supernatant after each centrifugation. - Consider validating the removal of this compound by analytical methods such as LC-MS if the issue persists and is critical for the study. |
| Platelet activation during the washing procedure | - Handle platelets gently to minimize mechanical activation. - Ensure all buffers are at the correct temperature (typically 37°C). - The inclusion of a prostacyclin analogue (e.g., PGI2) in the washing buffer can help prevent platelet activation.[5] |
| Underlying platelet dysfunction | If thorough washing does not restore aggregation, the donor may have an underlying platelet function disorder independent of this compound use. |
Experimental Protocols
Protocol 1: Platelet Washing to Remove Reversible Inhibitors
This protocol describes a standard method for washing platelets from platelet-rich plasma (PRP) to remove reversible inhibitors like this compound.
Materials:
-
Platelet-rich plasma (PRP)
-
Washing Buffer (e.g., modified Tyrode's buffer, pH 6.5, containing a prostacyclin analogue like PGI2 to prevent platelet activation)
-
Resuspension Buffer (e.g., Tyrode's buffer, pH 7.4)
-
Refrigerated centrifuge
-
Sterile pipette tips and tubes
Procedure:
-
Prepare PRP from whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes) at room temperature.
-
Carefully transfer the upper PRP layer to a new sterile tube.
-
Acidify the PRP by adding 1/10th volume of the acidic washing buffer. This lowers the pH and helps to prevent platelet activation during centrifugation.
-
Centrifuge the acidified PRP at a higher speed (e.g., 800 x g for 10 minutes) to pellet the platelets.
-
Carefully remove and discard the supernatant, taking care not to disturb the platelet pellet.
-
Gently resuspend the platelet pellet in the washing buffer.
-
Repeat the centrifugation (step 4) and resuspension (step 6) steps for a total of two to three washes.
-
After the final wash, gently resuspend the platelet pellet in the resuspension buffer to the desired platelet concentration.
-
Allow the washed platelets to rest at room temperature for at least 30 minutes before use in aggregation assays.
Protocol 2: Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for performing LTA to assess platelet aggregation.
Materials:
-
Washed and resuspended platelets or PRP
-
Platelet-poor plasma (PPP) for calibration
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the aggregometer using PPP to set the 100% aggregation baseline and the platelet suspension to set the 0% aggregation baseline.
-
Pipette the platelet suspension into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the sample to equilibrate for a few minutes.
-
Add the platelet agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes). The instrument's software will generate an aggregation curve.
Data Presentation
Table 1: Comparative Inhibitory Effects of Various NSAIDs on Platelet Aggregation
| NSAID | Target | Reversibility | Potency (Relative to Aspirin) | Duration of Effect |
| This compound | COX-1 and COX-2 | Reversible | 160 to 2200 times more potent[3] | Short, dependent on half-life[2] |
| Aspirin | COX-1 (irreversible) | Irreversible | - | Lifespan of the platelet (7-10 days)[1] |
| Ibuprofen | COX-1 and COX-2 | Reversible | Less potent than this compound | Short, platelet function may normalize within 24 hours[6] |
| Naproxen | COX-1 and COX-2 | Reversible | Less potent than this compound | Longer than Ibuprofen[1] |
| Diclofenac | COX-1 and COX-2 | Reversible | Varies | Short to intermediate[7] |
Note: The potency and duration of effect can vary depending on the specific assay conditions and the agonist used.
Mandatory Visualizations
Caption: this compound's mechanism of action on the platelet aggregation pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. Effects of nonsteroidal antiinflammatory drugs on platelet function and systemic hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound on platelet functions. Study of its interference with the synthesis of platelet thromboxane and production of prostacyclin by the rabbit aorta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on paradoxical effects of NSAIDs on platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Gastrointestinal Side Effects of Flurbiprofen in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of Flurbiprofen in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Incidence of Gastric Ulcers and Mortality in the this compound Treatment Group
-
Question: We are observing a high incidence of gastric ulcers, significant weight loss, and unexpected mortality in our rat cohort receiving long-term this compound administration. What could be the cause and how can we mitigate this?
-
Answer: High ulcer incidence and mortality are common challenges in long-term NSAID studies. The primary cause is likely the systemic inhibition of cyclooxygenase-1 (COX-1), which reduces the synthesis of gastroprotective prostaglandins.[1][2] Several factors could be contributing to the severity of these effects in your study:
-
Dosage: The dose of this compound may be too high for the chosen animal model and duration of the study. Even doses that do not cause acute damage can lead to significant injury with chronic administration.[3][4]
-
Animal Strain: Different rat strains can have varying sensitivities to NSAID-induced GI toxicity.
-
Vehicle and Route of Administration: The formulation and how the drug is administered can influence local irritation and absorption, impacting GI toxicity.[5][6]
-
Stress: Environmental stressors can exacerbate NSAID-induced gastric damage.
Troubleshooting Steps:
-
Dose-Response Pilot Study: If not already performed, conduct a short-term dose-response study to identify the minimum effective dose of this compound that provides the desired anti-inflammatory effect with acceptable GI toxicity.
-
Co-administration with a Gastroprotective Agent: Consider the co-administration of a proton pump inhibitor (PPI) like Omeprazole or a histamine H2-receptor antagonist. PPIs are effective in reducing the risk of gastric and duodenal ulcers.
-
Formulation Modification: Sustained-release formulations of this compound have been shown to reduce gastroduodenal permeability, though they may shift toxicity to the distal intestine.[5]
-
Animal Monitoring: Implement a more frequent and detailed monitoring schedule. This should include daily observation for clinical signs of distress (e.g., piloerection, hunched posture), weekly body weight measurements, and fecal occult blood tests.
-
Refine Experimental Protocol: Ensure consistent handling and housing conditions to minimize stress.
-
Issue 2: Inconsistent Gastrointestinal Lesion Scores within the Same Treatment Group
-
Question: We are observing significant variability in the ulcer index and overall GI lesion scores among animals in the same this compound treatment group. What could be causing this inconsistency?
-
Answer: Variability in GI lesion scores can compromise the statistical power of your study. Several factors can contribute to this issue:
-
Gavage Technique: Improper oral gavage technique can cause esophageal or gastric injury, leading to inflammation and lesions that are not drug-induced.
-
Food Consumption: The amount of food in the stomach at the time of dosing can affect drug absorption and local irritation.
-
Individual Animal Susceptibility: Biological variability among animals can lead to different responses to the same dose of this compound.
-
Subjectivity in Scoring: If lesion scoring is performed manually, inter-observer and intra-observer variability can be a significant factor.
Troubleshooting Steps:
-
Standardize Gavage Technique: Ensure all personnel performing oral gavage are properly trained and consistent in their technique.
-
Fasting Protocol: Implement a standardized fasting period before drug administration to ensure a consistent gastric environment.
-
Increase Sample Size: A larger number of animals per group can help to account for individual biological variability.
-
Blinded Scoring and Imaging Software: Have at least two independent researchers, blinded to the treatment groups, score the gastric lesions. Utilize image analysis software, such as ImageJ, to quantify ulcerated areas for a more objective measurement.[7]
-
Use a Validated Scoring System: Employ a standardized and well-documented ulcer scoring system to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced gastrointestinal damage?
A1: The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1.[2] This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastrointestinal mucosa.[1][8] Prostaglandins regulate gastric mucus and bicarbonate secretion, and maintain mucosal blood flow. Reduced prostaglandin levels lead to a compromised mucosal defense, making the stomach and intestines more susceptible to damage from gastric acid and other irritants.[2][8] Additionally, some studies suggest that NSAIDs like this compound can cause direct topical injury to the GI mucosa and uncouple mitochondrial oxidative phosphorylation, contributing to cellular damage.[2]
Q2: What are the typical doses of this compound used to induce gastrointestinal side effects in rats?
A2: The dose of this compound required to induce GI side effects in rats can vary. Studies have shown that even low doses can amplify gastric acid injury. For example, less than 1 µmol/kg of S-Flurbiprofen has been shown to aggravate acid-induced injury in rats, while doses up to 50 µmol/kg did not cause significant damage on their own in an acute setting.[3][4] For long-term studies, it is crucial to determine the appropriate dose based on the specific research objectives and animal model.
Q3: How can I quantitatively assess this compound-induced gastrointestinal damage?
A3: Quantitative assessment of GI damage can be achieved through several methods:
-
Ulcer Index (UI): This is a common method involving macroscopic examination of the stomach and intestines. Lesions are scored based on their number and severity, and a composite UI is calculated.[9]
-
Histopathology: Microscopic examination of tissue sections allows for the grading of inflammation, erosion, and ulceration.
-
Gastrointestinal Permeability Assays: These assays measure the passage of non-absorbable markers (e.g., sucrose, 51Cr-EDTA) from the GI tract into the urine, providing an indication of mucosal barrier integrity.[5]
-
Biochemical Markers: Measurement of inflammatory markers (e.g., myeloperoxidase) or a decrease in protective factors (e.g., prostaglandin E2 levels) in the gastric mucosa can also quantify the extent of damage.[8]
Q4: Are there alternatives to co-administering PPIs for mitigating this compound's GI effects?
A4: Yes, several alternative strategies are being explored:
-
This compound Derivatives: Research has focused on synthesizing this compound derivatives, such as nitric oxide-releasing prodrugs or amide derivatives, which aim to reduce GI toxicity while maintaining anti-inflammatory efficacy.
-
Novel Formulations: Micro-emulsion formulations combining this compound with gastroprotective agents like clove oil are being investigated.
-
Topical Administration: For localized inflammation, transdermal patches of this compound can deliver the drug directly to the target site, minimizing systemic exposure and GI side effects.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Gastric Acid Injury in Rats
| This compound Enantiomer | Dose (µmol/kg) | Outcome |
| S-Flurbiprofen | < 1 | Aggravated acid-induced gastric injury[3][4] |
| Racemic (R/S)-Flurbiprofen | < 1 | Aggravated acid-induced gastric injury[3][4] |
| R-Flurbiprofen | Up to 50 | Did not cause significant damage without HCl challenge[3][4] |
Table 2: Effect of Racemic and S-Flurbiprofen on Mucosal Prostanoid Concentrations in Rats
| Treatment | Prostaglandin E2 (PGE2) Reduction | Thromboxane B2 (TXB2) Reduction | 6-keto-PGF1α Reduction |
| Racemic this compound | 73-95%[1][8] | 73-95%[1][8] | 73-95%[1][8] |
| S-Flurbiprofen | 73-95%[1][8] | 73-95%[1][8] | 73-95%[1][8] |
Experimental Protocols
Protocol 1: Induction and Assessment of this compound-Induced Gastric Ulcers in Rats
-
Objective: To induce and evaluate the severity of gastric ulcers following oral administration of this compound in rats.
-
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle (e.g., 1% carboxymethyl cellulose)
-
Oral gavage needles
-
Dissecting tools
-
Magnifying lens or stereomicroscope
-
Image analysis software (e.g., ImageJ)
-
-
Methodology:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Fasting: Fast the rats for 24 hours before drug administration, with free access to water.
-
Drug Administration: Administer this compound (suspended in vehicle) or vehicle alone orally via gavage at the desired dose.
-
Observation Period: House the animals for a specified period (e.g., 4-6 hours for acute studies, or daily for long-term studies).
-
Euthanasia and Stomach Excision: Euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect and remove the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.
-
Macroscopic Examination: Pin the stomach flat on a board and examine the mucosal surface for lesions (hemorrhagic streaks, erosions, ulcers) using a magnifying lens.
-
Ulcer Scoring: Score the ulcers based on a pre-defined scale. A common method is to measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.[9]
-
Image Analysis: Capture high-resolution images of the gastric mucosa. Use image analysis software to measure the total mucosal area and the area of ulceration to calculate a percentage of ulcerated area for a more objective assessment.[7]
-
Protocol 2: Histopathological Evaluation of this compound-Induced Gastric Damage
-
Objective: To microscopically assess the extent of gastric mucosal damage induced by this compound.
-
Materials:
-
Stomach tissue samples from Protocol 1
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
-
-
Methodology:
-
Fixation: Fix the stomach tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for pathological changes such as epithelial cell loss, edema, inflammatory cell infiltration in the submucosa, and hemorrhage.
-
Scoring: Grade the severity of the histological changes using a semi-quantitative scoring system.
-
Visualizations
Caption: Mechanism of this compound-induced GI damage.
Caption: Workflow for assessing this compound GI toxicity.
Caption: Troubleshooting high GI toxicity in studies.
References
- 1. Enantiomers of this compound can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early pathogenic events in NSAID-induced gastrointestinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of acute this compound and ketoprofen toxicity in rat gastric mucosa at therapy-relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of acute this compound and ketoprofen toxicity in rat gastric mucosa at therapy-relevant doses | Semantic Scholar [semanticscholar.org]
- 5. Influence of dosage form on the gastroenteropathy of this compound in the rat: evidence of shift in the toxicity site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Adjusting Experimental Protocols for Flurbiprofen Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flurbiprofen enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in the mechanism of action between (S)-Flurbiprofen and (R)-Flurbiprofen?
A1: The primary difference lies in their interaction with cyclooxygenase (COX) enzymes. (S)-Flurbiprofen is a potent inhibitor of both COX-1 and COX-2, which is the basis for its anti-inflammatory effects. In contrast, (R)-Flurbiprofen is a very weak inhibitor of COX enzymes and is often considered "COX-inactive" at therapeutic concentrations.[1][2] Its biological activities, such as analgesia and anti-cancer effects, are attributed to COX-independent mechanisms.[1][3]
Q2: What are the known COX-independent mechanisms of (R)-Flurbiprofen?
A2: (R)-Flurbiprofen exerts its effects through several COX-independent pathways. One key mechanism is the inhibition of multidrug resistance-associated protein 4 (MRP4), a transporter responsible for prostaglandin efflux from cells. By inhibiting MRP4, (R)-Flurbiprofen effectively traps prostaglandins inside the cells, reducing their extracellular concentration and subsequent inflammatory signaling.[1][4] Additionally, (R)-Flurbiprofen has been shown to modulate the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH) activity, leading to increased levels of endogenous cannabinoids with analgesic properties.[5][6] It can also regulate signaling pathways involving c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB).[1]
Q3: Is chiral inversion from (R)-Flurbiprofen to (S)-Flurbiprofen a concern in my experiments?
A3: For most in vitro experiments using cell cultures and for in vivo studies in humans and rats, chiral inversion of (R)-Flurbiprofen to the active (S)-enantiomer is negligible.[2][7][8] However, some studies have noted that inversion can occur to a limited extent in certain animal models like mice, and in vitro under specific conditions with liver microsomes in the presence of cofactors like CoASH and ATP.[8][9][10] It is crucial to consider the experimental system. If there is a concern, the enantiomeric purity of your samples should be verified analytically.
Q4: I am observing an anti-inflammatory or analgesic effect with (R)-Flurbiprofen in my animal model. How should I interpret this?
A4: An observed effect with (R)-Flurbiprofen is likely due to its COX-independent mechanisms.[1][5] These include, but are not limited to, modulation of the endocannabinoid system and inhibition of prostaglandin transport.[1][4][5] The antinociceptive action of (R)-Flurbiprofen is thought to have a central site of action, in contrast to the peripheral and central action of (S)-Flurbiprofen.[2][11] It is important to design experiments that can dissect these alternative pathways, for instance, by using antagonists for cannabinoid receptors.
Troubleshooting Guides
Issue 1: Inconsistent results in COX inhibition assays.
-
Possible Cause: Purity of the enantiomers.
-
Troubleshooting Step: Ensure the enantiomeric purity of your (S)- and (R)-Flurbiprofen samples using chiral chromatography. Even small amounts of (S)-Flurbiprofen contamination in an (R)-Flurbiprofen sample can lead to apparent COX inhibition.
-
-
Possible Cause: Solubility issues.
-
Troubleshooting Step: this compound is poorly soluble in aqueous solutions.[12] Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol and then dilute to the final concentration in the assay buffer. Ensure the final solvent concentration is low and consistent across all experimental groups, including controls. The solubility of this compound is higher in phosphate buffer at pH 7.2 compared to acidic solutions.[13]
-
-
Possible Cause: Inappropriate assay conditions.
-
Troubleshooting Step: Use a validated COX inhibitor screening kit or a well-established protocol.[4] Ensure that the enzyme, substrate, and cofactor concentrations are optimal.
-
Issue 2: Unexpected cytotoxicity observed in cell-based assays.
-
Possible Cause: High concentrations of the compound or solvent.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Include a solvent control to ensure the vehicle is not causing the cytotoxicity.
-
-
Possible Cause: Off-target effects.
-
Troubleshooting Step: Both enantiomers can have off-target effects at high concentrations. Consider using lower, more physiologically relevant concentrations. If cytotoxicity is the endpoint of interest, ensure it aligns with the known mechanisms of each enantiomer.
-
Issue 3: Difficulty in dissolving this compound enantiomers for in vivo administration.
-
Possible Cause: Poor aqueous solubility.
-
Troubleshooting Step: For oral administration, this compound can be suspended in a vehicle like 1% methylcellulose. For intravenous or intraperitoneal injections, it may be necessary to dissolve it in a small amount of ethanol and then dilute it with saline or another appropriate vehicle, adjusting the pH if necessary.[14]
-
Data Presentation
Table 1: Cyclooxygenase (COX) Inhibition by this compound Enantiomers
| Enantiomer | Target | IC50 Value (µM) |
| (S)-Flurbiprofen | Human COX-1 | ~0.1 - 0.48[15][16] |
| Human COX-2 | ~0.4 - 0.47[15][16] | |
| (R)-Flurbiprofen | Purified COX-1 | >500 (only marginal inhibition)[1][4] |
| Purified COX-2 | >500 (only marginal inhibition)[1][4] | |
| Whole Blood COX-1 | ~130[1][4] | |
| Whole Blood COX-2 | ~246[1][4] |
Table 2: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Humans (Oral Administration)
| Parameter | (R)-Flurbiprofen | (S)-Flurbiprofen |
| Clearance (CL) | Higher | Lower |
| Volume of Distribution (Vd) | Larger | Smaller |
| Area Under the Curve (AUC) | Lower | Higher |
| Elimination Half-life (t½) | Shorter | Longer |
Note: Specific values can vary between studies.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.
Objective: To determine the inhibitory activity of (S)- and (R)-Flurbiprofen on COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each this compound enantiomer in DMSO.
-
Dilute the stock solutions to the desired concentrations in the assay buffer provided in the kit.
-
Prepare the COX-1 (ovine) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and other reagents as per the kit's instructions.
-
-
Assay Procedure:
-
Add the assay buffer, heme, and the respective this compound enantiomer dilution to a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a few minutes at the recommended temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin PGG2, which is then converted to a fluorescent or colorimetric product, using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the enantiomers compared to the vehicle control.
-
Determine the IC50 value for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound enantiomers.
Methodology:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the this compound enantiomers or the vehicle (e.g., 1% methylcellulose) orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Assessment of Gastrointestinal Toxicity in Rats
Objective: To evaluate and compare the gastrointestinal side effects of (S)- and (R)-Flurbiprofen.
Methodology:
-
Animal Dosing:
-
Administer high doses of (S)-Flurbiprofen, (R)-Flurbiprofen, or vehicle to rats orally for several consecutive days.
-
-
Sample Collection and Analysis:
-
After the final dose, euthanize the animals and carefully excise the stomach and small intestine.
-
Open the stomach along the greater curvature and the small intestine longitudinally to expose the mucosa.
-
Rinse the tissues with saline and examine for any signs of damage, such as hyperemia, erosions, and ulcers.
-
Score the gastric and intestinal damage based on a predefined scoring system (e.g., number and severity of lesions).
-
For a more detailed analysis, tissue samples can be collected for histological examination to assess for inflammation, necrosis, and other pathological changes.
-
Visualizations
Caption: Differential signaling pathways of (S)- and (R)-Flurbiprofen.
Caption: Experimental workflow for evaluating this compound enantiomers.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. New insights into the site and mode of antinociceptive action of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-Flurbiprofen Reduces Neuropathic Pain in Rodents by Restoring Endogenous Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. r-flurbiprofen reduces neuropathic: Topics by Science.gov [science.gov]
- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the in vitro inversion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic chiral inversion of this compound-CoA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of R(-)- and S(+)-flurbiprofen on rat spinal dorsal horn neurons rendered hyperexcitable by an acute knee joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase (COX) Inhibitor: this compound | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Validation & Comparative
A Head-to-Head Battle in the Joint: Flurbiprofen vs. Ibuprofen in Arthritis Models
For researchers and drug development professionals, the quest for more effective non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous journey. This guide provides a comparative analysis of two widely used propionic acid derivatives, Flurbiprofen and Ibuprofen, focusing on their efficacy in preclinical arthritis models.
While both this compound and Ibuprofen have demonstrated comparable efficacy in human clinical trials for rheumatoid arthritis and osteoarthritis, this guide delves into the available preclinical data to provide a more nuanced understanding for the research community.[1][2] Although direct head-to-head studies in the same animal arthritis model are scarce, this guide collates available data from separate studies utilizing standardized models to offer a comparative perspective.
Mechanism of Action: Beyond COX Inhibition
Both this compound and Ibuprofen exert their primary anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. However, there are subtleties in their inhibitory profiles and downstream effects.
This compound, particularly its S(+)-enantiomer, is a potent inhibitor of both COX-1 and COX-2.[3] Ibuprofen is also a non-selective COX inhibitor.[1] Beyond COX inhibition, research suggests that this compound and its enantiomers may also modulate other key inflammatory signaling pathways. Studies have shown that both R- and S-flurbiprofen can inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), crucial transcription factors that regulate the expression of pro-inflammatory genes.[4][5][6] This suggests a broader anti-inflammatory mechanism than COX inhibition alone.
Comparative Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model
It is crucial to note that the following data is collated from different studies and direct comparison should be approached with caution due to potential variations in experimental protocols, drug formulations, and administration routes.
| Parameter | This compound (S(+)-flurbiprofen plaster)[3] | Ibuprofen (topical cream) |
| Paw Hyperalgesia | Significant reduction in pain threshold from 30 min to 6 h post-application. | Not explicitly measured in the reviewed study. |
| Paw Swelling | Not explicitly measured in this study. | Significant decrease after 5 days of treatment. |
| Prostaglandin E2 (PGE2) Levels | Rapid decrease in inflamed paw exudate from 15 min to 6 h. | Not explicitly measured in the reviewed study. |
| Arthritis Score | Not explicitly measured in this study. | Significant reduction. |
| COX Inhibition (IC50) | COX-1: 8.97 nM, COX-2: 2.94 nM | Not reported in this study. |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-inflammatory compounds.
Detailed Methodology:
-
Animals: Lewis or Wistar rats are commonly used strains susceptible to AIA.
-
Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis suspended in mineral oil (Freund's Complete Adjuvant) into the subplantar region of a hind paw.
-
Disease Progression: Animals are monitored daily for the development of arthritis, which typically manifests as erythema and swelling in the injected and contralateral paws, as well as other joints, within 10-14 days.
-
Treatment:
-
This compound: In the cited study, an S(+)-flurbiprofen plaster was applied to the inflamed paw.[3]
-
Ibuprofen: A topical cream formulation was applied to the arthritic paws.
-
-
Efficacy Evaluation:
-
Paw Volume: Measured using a plethysmometer to quantify swelling.
-
Arthritis Score: A semi-quantitative scoring system based on the severity of erythema and swelling in multiple joints.
-
Pain Threshold: Assessed using methods like the Randall-Selitto test or electronic von Frey to measure hyperalgesia.
-
Biomarker Analysis: Levels of inflammatory mediators like PGE2, TNF-α, and IL-6 can be measured in paw tissue or serum using ELISA or other immunoassays.
-
Conclusion for the Research Community
The available preclinical data, while not from direct comparative studies, suggests that both this compound and Ibuprofen are effective in mitigating the signs of arthritis in animal models. This compound, particularly the S(+) enantiomer, demonstrates potent COX inhibition and rapid reduction of PGE2 levels and pain.[3] Ibuprofen has shown significant efficacy in reducing paw swelling and the overall arthritis score.
The evidence for this compound's modulation of NF-κB and AP-1 signaling pathways points to a potentially broader mechanism of anti-inflammatory action that warrants further investigation.[4][6] For drug development professionals, these findings highlight the potential for developing more targeted therapies by exploring the distinct molecular interactions of different NSAIDs.
Future preclinical research should aim to conduct direct, head-to-head comparisons of this compound and Ibuprofen in standardized arthritis models, such as collagen-induced arthritis, to provide more definitive comparative efficacy data. Such studies should include a comprehensive analysis of their effects on a wider range of inflammatory cytokines and signaling molecules to further elucidate their mechanisms of action and inform the development of next-generation anti-arthritic drugs.
References
- 1. This compound vs Ibuprofen | Power [withpower.com]
- 2. Treatment of rheumatoid arthritis with this compound or ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Effect of the Newly Developed S(+)‐this compound Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF‐ κ B and AP‐1 activation by R‐ and S‐this compound 1 2 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Flurbiprofen in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Flurbiprofen against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The data presented is curated from studies utilizing primary human cells to offer a more clinically relevant perspective on the efficacy of these compounds in modulating key inflammatory pathways.
Executive Summary
This compound demonstrates potent anti-inflammatory properties through its non-selective inhibition of cyclooxygenase (COX) enzymes, leading to a significant reduction in prostaglandin E2 (PGE2) production. When compared to other NSAIDs in primary cell-based assays, this compound exhibits a strong inhibitory effect on par with or exceeding that of other non-selective NSAIDs. Furthermore, this compound has been shown to modulate the production of pro-inflammatory cytokines, highlighting its multifaceted anti-inflammatory profile. This guide will delve into the experimental data supporting these findings, provide detailed protocols for replication, and visualize the underlying molecular pathways.
Comparative Efficacy in Primary Cells
The anti-inflammatory efficacy of this compound and its counterparts was evaluated by assessing their ability to inhibit PGE2 production and reduce the secretion of pro-inflammatory cytokines in primary human cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state.
Inhibition of Prostaglandin E2 (PGE2) Production
PGE2 is a principal mediator of inflammation, and its synthesis is a primary target of NSAIDs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other NSAIDs for PGE2 production in primary human synoviocytes, a key cell type involved in joint inflammation.
| Drug | Target | Primary Cell Type | IC50 (PGE2 Inhibition) |
| This compound | COX-1/COX-2 | Human Synoviocytes | ~52 nM[1] |
| Ibuprofen | COX-1/COX-2 | Human Synoviocytes | Data not directly comparable |
| Diclofenac | COX-1/COX-2 | Human Synoviocytes | ~1.10 - 1.6 nM[2][3] |
| Celecoxib | COX-2 | Human Synoviocytes | Data not directly comparable |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of IC50 values should be interpreted with caution.
Modulation of Pro-inflammatory Cytokines
Beyond their effects on the COX pathway, NSAIDs can influence the production of key inflammatory cytokines. The following table summarizes the observed effects of this compound and comparator drugs on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in primary human chondrocytes and monocytes.
| Drug | Primary Cell Type | Effect on TNF-α | Effect on IL-6 |
| This compound | Human Monocytes | Moderate Inhibition[4] | No significant effect in monocytes, but complete abolishment in cell lines[4] |
| Ibuprofen | Human Chondrocytes | Downregulation of inflammatory mediators[3][5][6][7] | Downregulation of inflammatory mediators[3][5][6][7] |
| Diclofenac | Human Chondrocytes | Data not available | Significant decrease in IL-1β-stimulated production |
| Celecoxib | Human Chondrocytes | Significant reduction[8] | Significant reduction[8] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of this compound and other non-selective NSAIDs are primarily mediated through the inhibition of the arachidonic acid cascade. Additionally, these drugs can impact the NF-κB signaling pathway, a central regulator of inflammation.
Arachidonic Acid Cascade
This pathway is responsible for the synthesis of prostaglandins and other inflammatory mediators.
Figure 1. Inhibition of the Arachidonic Acid Cascade by NSAIDs.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in the transcriptional regulation of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on cytokine production by human monocytes and U-937 and THP-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.tuni.fi [researchportal.tuni.fi]
- 8. The anti-inflammatory effect of cyclooxygenase inhibitors in fibroblast-like synoviocytes from the human temporomandibular joint results from the suppression of PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Flurbiprofen's Mechanism of Action in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flurbiprofen's mechanisms of action across various cell lines, supported by experimental data. This compound, a non-steroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid derivative family, is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for prostaglandin synthesis.[2][3] However, emerging research reveals that this compound and its enantiomers exert a multitude of effects beyond COX inhibition, demonstrating cell-type-specific activities that are critical for drug development and therapeutic applications. These include inducing apoptosis, modulating key signaling pathways like NF-κB and Akt, and influencing tumor cell growth and proliferation.[1][4][5]
This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and utilizes visualizations to illustrate complex signaling pathways and workflows, offering an objective comparison of this compound's performance.
Data Presentation: Quantitative Comparison
Table 1: Cyclooxygenase (COX) Inhibition by this compound Enantiomers
The primary mechanism of this compound involves the inhibition of COX enzymes. The S-enantiomer is significantly more potent in inhibiting both COX-1 and COX-2 compared to the R-enantiomer.
| Compound | System/Cell Type | Target | IC50 Value (µM) | Reference |
| This compound | Purified Human Enzyme | COX-1 | 0.1 | |
| Purified Human Enzyme | COX-2 | 0.4 | ||
| S-Flurbiprofen | Purified Sheep Placenta | COX-2 | 0.48 | [6] |
| HeLa Cells | PGE₂ Release | 0.1 | [7] | |
| R-Flurbiprofen | Purified Enzyme | COX-1 | > 500 (30% max inhibition) | [7] |
| Purified Enzyme | COX-2 | > 500 (30% max inhibition) | [7] | |
| Human Whole Blood | COX-1 (Thromboxane B₂) | 130 | [7][8] | |
| Human Whole Blood | COX-2 (PGE₂) | 246 | [7][8] | |
| HeLa Cells | PGE₂ Release | 5.1 | [7] | |
| A-549 (Lung Carcinoma) | PGE₂ Release | 5.6 | [7] | |
| HCA-7 (Colon Carcinoma) | PGE₂ Release | 11.7 | [7] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of this compound in Cancer Cell Lines
This compound and its derivatives have demonstrated significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in a variety of cancer cell lines.
| Compound | Cell Line | Cell Type | Effect | Key Findings | Reference |
| This compound | SW620 | Colorectal Cancer | Inhibition of proliferation, induction of apoptosis | Decreased Cyclin E/CDK2, increased p21. Decreased Bcl-2, increased Bax and cleaved caspase-3.[9] | [9] |
| SW579, TPC-1 | Thyroid Cancer | Inhibition of proliferation | Interferes with HIP1R-PTEN interaction, blocking PTEN endocytosis.[10] | [10] | |
| Medulloblastoma, Glioblastoma | Brain Tumors | Inhibition of growth, cell cycle arrest | Reduces cells in G1/G2, increases cells in S phase.[1] | [1] | |
| R-Flurbiprofen | HCT116 | Colon Carcinoma | Induction of apoptosis | Dependent on p53 accumulation and phosphorylation at Serine 15.[11] | [11] |
| RY-1-92 (this compound derivative) | A549, NCI-H460 | Non-Small Cell Lung Cancer | Inhibition of viability (IC50: 41.91 µM, 78.2 µM) | Targets TRPV1 and downstream MAPK/p-AKT signaling.[12] | [12] |
| SGK597 (this compound derivative) | MCF-7 | Breast Cancer | Inhibition of viability (IC50: 17.28 µM at 48h) | Suppressed cell proliferation.[13] | [13] |
| MCF-10A | Normal Mammary Epithelial | Lower cytotoxicity (IC50: 50.5 µM at 48h) | Demonstrates some selectivity for cancer cells.[13] | [13] |
Mandatory Visualization
Caption: General experimental workflow for cross-validating this compound's effects.
COX-Independent Mechanisms of Action
Beyond its canonical role as a COX inhibitor, this compound exhibits several COX-independent effects that contribute to its therapeutic potential, particularly in oncology.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa B) is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[14] In many cancer cells, this pathway is constitutively active. R-flurbiprofen, the non-COX-inhibiting enantiomer, has been shown to suppress NF-κB activation by preventing the translocation of the p65 subunit into the nucleus.[15] This inhibition leads to the downregulation of pro-inflammatory and pro-survival genes.[4]
Caption: this compound inhibits the NF-κB pathway by blocking p65 translocation.
Induction of Apoptosis in Cancer Cells
This compound induces programmed cell death, or apoptosis, in several cancer cell lines. This effect is often mediated by altering the expression of key apoptosis-regulating proteins. For instance, in colorectal cancer cells, this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, alongside the activation of executioner caspase-3.[9] In HCT116 colon cancer cells, R-flurbiprofen's apoptotic effect is dependent on the tumor suppressor p53.[11]
Caption: this compound induces apoptosis via p53 and Bcl-2 family proteins.
Modulation of Pro-Survival and Tumor Suppressor Pathways
-
Akt/GSK-3β Pathway: In the context of cerebral ischemia, this compound has demonstrated neuroprotective effects by activating the Akt/GSK-3β signaling pathway.[16] This activation leads to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax, ultimately reducing neuronal apoptosis.[16] this compound axetil has also been shown to protect neurons from hypoxia/reoxygenation-induced injury by modulating the Akt/GSK-3β/Nrf2/HO-1 signaling pathway.[17][18]
-
PTEN Endocytosis: A novel mechanism has been identified in thyroid cancer cells where this compound inhibits cell proliferation by interfering with the interaction between Huntingtin-interacting protein 1-related (HIP1R) and the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[10] This action blocks the endocytosis of PTEN, maintaining its tumor-suppressive function at the cell membrane.[10]
-
MRP4 Inhibition: The R-enantiomer of this compound can reduce extracellular prostaglandin levels, not by inhibiting their synthesis, but by blocking their export out of the cell.[19] It achieves this by inhibiting the Multidrug Resistance-Associated Protein 4 (MRP4), which functions as a prostaglandin transporter.[19]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.[22]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[20]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).[20] Incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted 1:10 in serum-free media) to each well and incubate for 2-4 hours at 37°C.[21][22][23]
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of a media-only blank.[20]
Western Blotting
This technique is used to detect and semi-quantify specific proteins in a cell lysate.[24][25]
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[26] Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.[26]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.[24][26]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate them by size via electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26][27]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-p65, anti-β-actin) overnight at 4°C with gentle agitation.[26][27]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24][27]
-
Signal Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[26]
-
Analysis: Perform densitometry analysis using software like ImageJ, normalizing the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).[26]
NF-κB p65 Activation/Translocation Assay
This assay measures the activation of NF-κB by quantifying the amount of the active p65 subunit in nuclear extracts.
Principle: Upon activation, the NF-κB p65 subunit translocates from the cytoplasm to the nucleus, where it can bind to specific DNA sequences.[28][29] This assay often uses an ELISA-based method where a 96-well plate is coated with a dsDNA oligonucleotide containing the NF-κB consensus binding site.[28][30]
Procedure:
-
Nuclear Extraction: Treat cells with this compound and/or an NF-κB activator (e.g., TNF-α). Prepare nuclear extracts from the cell pellets using a specialized extraction kit.
-
Binding Reaction: Add the nuclear extracts to the pre-coated wells. The active p65 subunit in the extract will bind to the DNA on the plate. Incubate for 1 hour at room temperature or overnight at 4°C.[30]
-
Primary Antibody: Wash the wells and add a primary antibody specific to the p65 subunit of NF-κB. Incubate for 1 hour at room temperature.[28][30]
-
Secondary Antibody: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[28][30]
-
Detection: Wash the wells and add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[28]
-
Stop and Read: Stop the reaction with an acid solution and measure the absorbance at 450 nm.[28][30] The absorbance is directly proportional to the amount of active NF-κB p65 in the sample.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Axetil? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Gemcitabine and this compound Enhance Cytotoxic Effects on Cancer Cell Lines Mediated by Mesenchymal Stem Cells | MDPI [mdpi.com]
- 6. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by R-flurbiprofen in human colon carcinoma cells: involvement of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-cancer activity and mechanism of this compound organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Istanbul University Press [iupress.istanbul.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Akt/GSK-3β pathway mediates this compound-induced neuroprotection against focal cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on this compound exate modulating Akt/GSK-3β/Nrf2/HO-1 signaling pathways to ameliorate H/R-induced neuronal damage [jwph.com.cn]
- 18. Akt / GSK3β / Nrf2 / HO-1 pathway activation by this compound protects the hippocampal neurons in a rat model of glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. cusabio.com [cusabio.com]
- 26. benchchem.com [benchchem.com]
- 27. bosterbio.com [bosterbio.com]
- 28. raybiotech.com [raybiotech.com]
- 29. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide for Researchers: Flurbiprofen vs. Selective COX-2 Inhibitors in Pain Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between analgesic compounds is paramount for advancing pain management strategies. This guide provides an objective comparison of the non-selective cyclooxygenase (COX) inhibitor, Flurbiprofen, and the class of selective COX-2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes. In contrast, selective COX-2 inhibitors, such as celecoxib and etoricoxib, were developed to primarily target COX-2, the isoform induced during inflammation, with the aim of reducing the gastrointestinal side effects associated with COX-1 inhibition.
Clinical evidence suggests that while both this compound and selective COX-2 inhibitors are effective in managing pain, there are notable differences in their efficacy profiles for specific indications and, critically, in their safety profiles. For instance, in a direct comparison for postoperative pain management, intravenous this compound axetil demonstrated superior short-term analgesic efficacy and opioid-sparing effects compared to oral celecoxib. However, the improved gastrointestinal (GI) safety profile of selective COX-2 inhibitors remains a significant advantage in chronic use scenarios. Cardiovascular (CV) risk is a key consideration for both classes of drugs, with evidence suggesting that the risk is dose- and duration-dependent.
This guide will delve into the mechanistic differences, comparative clinical efficacy, safety profiles, and the experimental protocols used to evaluate these compounds, providing a comprehensive resource for informed decision-making in pain research.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism for both this compound and selective COX-2 inhibitors involves the inhibition of cyclooxygenase enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[1] However, their selectivity for the two main COX isoforms, COX-1 and COX-2, is the defining difference.
This compound is a non-selective COX inhibitor, meaning it blocks the action of both COX-1 and COX-2.[2] The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory and analgesic effects.[3] Conversely, the inhibition of COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow, is linked to its potential for gastrointestinal side effects.[1]
Selective COX-2 inhibitors , often referred to as "coxibs," were designed to preferentially inhibit COX-2.[3] This selectivity was intended to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing the risk of gastrointestinal complications.[4]
Below is a diagram illustrating the distinct mechanisms of action.
Comparative Efficacy: A Head-to-Head Look
Direct comparisons in clinical trials provide the most robust evidence of relative efficacy. A key retrospective study compared intravenous this compound axetil with oral celecoxib for postoperative pain management in patients undergoing total knee arthroplasty.
Analgesic Efficacy
The study found that patients receiving this compound axetil had significantly lower pain scores at rest and during movement within the first 24 hours post-surgery compared to those who received celecoxib.[5]
| Time Point | This compound Axetil (VAS Score at Rest) | Celecoxib (VAS Score at Rest) | p-value |
| 1 hour | Lower | Higher | <0.05 |
| 8 hours | Lower | Higher | <0.05 |
| 24 hours | Lower | Higher | <0.05 |
| 48 hours | No significant difference | No significant difference | >0.05 |
| Data adapted from a retrospective study on postoperative pain.[5] |
Opioid Consumption
The this compound axetil group also required significantly less morphine for rescue analgesia in the first 24 hours post-surgery.[5]
| Parameter | This compound Axetil Group | Celecoxib Group | p-value |
| Morphine Consumption (24h) | Lower | Higher | <0.05 |
| Data adapted from a retrospective study on postoperative pain.[5] |
While direct head-to-head trials of this compound against etoricoxib are lacking, studies have shown etoricoxib to have comparable or superior efficacy to other traditional NSAIDs like naproxen and diclofenac in treating osteoarthritis and rheumatoid arthritis.[2][6]
Safety and Tolerability Profile
The primary differentiator between non-selective and selective COX-2 inhibitors lies in their safety profiles, particularly concerning gastrointestinal and cardiovascular events.
Gastrointestinal Adverse Events
Selective COX-2 inhibitors were developed to mitigate the gastrointestinal toxicity associated with non-selective NSAIDs. Clinical data generally supports this, with studies showing a lower incidence of gastrointestinal adverse events with coxibs compared to traditional NSAIDs.[4]
In the comparative study of this compound axetil and celecoxib, the incidence of nausea and vomiting was lower in the this compound group.[5] However, it is important to note that this was a short-term study with intravenous administration for this compound, which may not be representative of long-term oral use. Meta-analyses of observational studies have shown that the use of coxibs is associated with a statistically significant increased risk of gastrointestinal adverse outcomes compared to non-exposed individuals, with the risk being higher for etoricoxib than for celecoxib and rofecoxib.[7]
| Adverse Event | This compound Axetil Group | Celecoxib Group | Saline Group |
| Nausea | 11.3% | 17.7% | 23.3% |
| Vomiting | 3.2% | 6.1% | 10.4% |
| Data from a retrospective study on postoperative pain.[5] |
Cardiovascular Adverse Events
Cardiovascular risk is a significant concern for both non-selective NSAIDs and selective COX-2 inhibitors.[1] The risk appears to be related to the degree of COX-2 selectivity and the patient's underlying cardiovascular health. Some studies suggest that certain non-selective NSAIDs, like naproxen, may have a lower cardiovascular risk profile.[1] For selective COX-2 inhibitors, a dose-dependent increase in the risk of cardiovascular events has been observed.[6]
Experimental Protocols
To provide a deeper understanding of the data presented, this section outlines the methodologies of a key clinical trial and a standard in vitro assay.
Clinical Trial Protocol: this compound Axetil vs. Celecoxib in Postoperative Pain
The following is a summary of the protocol from the retrospective study comparing intravenous this compound axetil and oral celecoxib in patients undergoing total knee arthroplasty.[5]
-
Study Design: Retrospective, comparative study.
-
Participants: 300 patients undergoing total knee arthroplasty, divided into three groups of 100.
-
Interventions:
-
Group A (this compound Axetil): 1 mg/kg intravenous this compound axetil administered twice daily.
-
Group B (Celecoxib): 200 mg oral celecoxib administered once daily.
-
Group C (Control): Saline solution.
-
-
Primary Outcome Measures:
-
Pain intensity assessed using a Visual Analog Scale (VAS) at multiple time points post-surgery.
-
Total morphine consumption for rescue analgesia.
-
-
Secondary Outcome Measures: Incidence of adverse events such as nausea and vomiting.
-
Data Analysis: Statistical analysis was performed using Pearson Chi-square or Fisher exact test for categorical variables and Wilcoxon rank test for continuous variables.[5]
In Vitro COX Inhibition Assay Protocol
Determining the inhibitory activity of a compound against COX-1 and COX-2 is a fundamental preclinical experiment. The following is a generalized protocol for an in vitro COX inhibition assay.
-
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound for COX-1 and COX-2.
-
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (this compound, selective COX-2 inhibitors).
-
Assay buffer.
-
Detection system (e.g., ELISA kit for prostaglandin E2).
-
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a set incubation period, the reaction is terminated.
-
The amount of prostaglandin produced is quantified using a suitable method like ELISA or mass spectrometry.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
-
Data Analysis: The ratio of IC50 (COX-1) / IC50 (COX-2) is calculated to determine the selectivity of the inhibitor. A higher ratio indicates greater selectivity for COX-2.
Conclusion
The choice between this compound and a selective COX-2 inhibitor in a research or clinical setting depends on a careful consideration of the specific pain condition, the desired duration of treatment, and the patient's individual risk factors. This compound may offer advantages in acute, short-term pain management where rapid and potent analgesia is required. Conversely, selective COX-2 inhibitors provide a valuable alternative for chronic conditions, particularly in patients with a high risk of gastrointestinal complications.
For drug development professionals, the methodologies outlined in this guide provide a framework for designing robust preclinical and clinical studies to further elucidate the comparative efficacy and safety of novel analgesic agents. Future head-to-head prospective, randomized controlled trials are warranted to provide more definitive comparisons between this compound and a wider range of selective COX-2 inhibitors in various pain models.
References
- 1. Gastrointestinal safety of etoricoxib in osteoarthritis and rheumatoid arthritis: A meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 2. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of perioperative this compound axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy and safety of etoricoxib compared with naproxen in two, 138‐week randomised studies of patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized placebo-controlled trial comparing the efficacy of etoricoxib 30 mg and ibuprofen 2400 mg for the treatment of patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurbiprofen and Naproxen: A Comparative Analysis of Their Impact on Prostaglandin Levels
For Researchers, Scientists, and Drug Development Professionals
Flurbiprofen and Naproxen are widely used nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of prostaglandin synthesis. Both belong to the propionic acid class of NSAIDs and are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Understanding the nuances of their inhibitory profiles against these enzymes, and consequently their impact on prostaglandin levels, is crucial for informed drug development and clinical application. This guide provides a comparative analysis of this compound and Naproxen, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways.
Data Presentation: Inhibitory Potency on Cyclooxygenase Enzymes
The inhibitory potency of NSAIDs is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the available IC50 values for this compound and Naproxen against COX-1 and COX-2 from various in vitro and ex vivo studies. It is important to note that a direct comparison of these values should be made with caution, as the experimental conditions, such as the enzyme source (purified enzyme vs. whole blood assay) and species, can significantly influence the results.
| Drug | Target Enzyme | IC50 Value | Assay System | Reference |
| This compound | Human COX-1 | 0.1 µM | Purified Enzyme | [1] |
| Human COX-2 | 0.4 µM | Purified Enzyme | [1] | |
| COX-1 | ~0.5 µM | Guinea Pig Whole Blood | [1] | |
| COX-2 | ~0.5 µM | Guinea Pig Whole Blood | [1] | |
| (S)-Flurbiprofen | PGE2 Production | 14 nM | Rat Inflammatory Leukocytes | |
| Naproxen | COX-1 | 8.72 µM | Cell-based Assay | |
| COX-2 | 5.15 µM | Cell-based Assay | ||
| COX-1 | 35.48 µM | Human Whole Blood (ex vivo) | ||
| COX-2 | 64.62 µM | Human Whole Blood (ex vivo) |
Experimental Protocols
The determination of the inhibitory effect of this compound and Naproxen on prostaglandin levels typically involves in vitro or ex vivo assays that measure the activity of COX enzymes. The following are detailed methodologies for key experiments cited in the evaluation of these NSAIDs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of the test compound (this compound or Naproxen) required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Methodology:
-
Enzyme Preparation: Purified human recombinant or ovine COX-1 and COX-2 enzymes are utilized.
-
Reaction Mixture Preparation: The assay is conducted in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound for a specified duration (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The production of a specific prostaglandin, typically prostaglandin E2 (PGE2), is measured. This is often achieved using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
Objective: To assess the inhibitory activity of a compound on COX-1 in platelets and COX-2 in monocytes within a more physiologically relevant whole blood sample.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Platelet Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and plasma is collected for the measurement of TXB2 levels by ELISA.
-
-
COX-2 Assay (Monocyte Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.
-
Varying concentrations of the test compound or vehicle control are added.
-
After a specified incubation period, the plasma is collected for the measurement of PGE2 levels by ELISA.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined.
Mandatory Visualization
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the inhibitory action of this compound and Naproxen.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of this compound and Naproxen on prostaglandin levels is depicted in the following workflow diagram.
References
Reproducibility of Flurbiprofen's Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flurbiprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID), has been the subject of extensive research for its analgesic, anti-inflammatory, and antipyretic properties. This guide provides a comparative analysis of published research findings on this compound, focusing on the reproducibility of its core pharmacological effects and clinical efficacy. By presenting data from multiple studies in a standardized format, this guide aims to offer a clear perspective on the consistency of the evidence base for this widely used medication.
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation.[1][2] The reproducibility of its inhibitory activity on COX-1 and COX-2 is a key indicator of its fundamental pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its enantiomers from various in vitro studies.
| Study (Year) | Enantiomer | Target | Assay System | IC50 (µM) |
| Gierse et al. (1995) | Racemic | Human COX-1 | Recombinant Enzyme | 0.1 |
| Racemic | Human COX-2 | Recombinant Enzyme | 0.4 | |
| Orlando et al. (1995)[3] | S-Flurbiprofen | Sheep Placenta COX-2 | Purified Enzyme | 0.48 |
| R-Flurbiprofen | Sheep Placenta COX-2 | Purified Enzyme | >80 | |
| O'Neill et al. (2016)[4] | R-Flurbiprofen | Ovine COX-1 | Purified Enzyme | >500 (marginal inhibition) |
| R-Flurbiprofen | Human COX-2 | Recombinant Enzyme | >500 (marginal inhibition) |
Experimental Protocol: In Vitro COX Inhibition Assay
A common method for determining COX inhibition, as described in several of the cited studies, involves the following steps:[2][4]
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound (or its enantiomers) in a buffer solution (e.g., Tris-HCl) for a specified period at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Product Measurement: The production of prostaglandin E2 (PGE2) or other prostanoids is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of product formation is calculated and reported as the IC50 value.
The data consistently demonstrate that the S-enantiomer of this compound is the active inhibitor of both COX-1 and COX-2, while the R-enantiomer is largely inactive against these enzymes.[3][5] This stereoselective inhibition is a reproducible finding across different studies and assay systems.
Clinical Efficacy: Analgesia
The analgesic efficacy of this compound has been evaluated in numerous clinical trials, particularly in the management of postoperative pain and sore throat. The consistency of these findings provides a measure of the reproducibility of its clinical performance.
Postoperative Pain
| Study (Year) | Condition | This compound Dose | Comparator(s) | Key Finding |
| Sunshine et al. (1983)[6] | Post-episiotomy pain | 50 mg, 100 mg | Aspirin 600 mg, Placebo | This compound (50 mg and 100 mg) was significantly more effective than aspirin and placebo.[6] |
| Dionne et al. (1994)[7] | Post-third molar extraction | 50 mg, 100 mg | Acetaminophen 650 mg, Acetaminophen 650 mg + Codeine 60 mg, Placebo | Both doses of this compound provided significantly greater analgesia than all comparators.[7] |
| Ciancio et al. (1990)[8] | Post-periodontal surgery | 100 mg | Acetaminophen 500 mg, Placebo | This compound was superior to both acetaminophen and placebo in providing pain relief.[8] |
| Alreshidi et al. (2014)[9] | Post-internal fixation of fracture | Not specified | Diclofenac, Ketorolac, Saline Placebo | This compound was the most effective NSAID at 24 hours post-surgery. |
| Yilmaz et al. (2024)[10] | Post-oral soft tissue surgery | 100 mg tablet vs. 0.25% spray | Tablet vs. Spray formulation | Spray formulation showed significantly lower pain scores at 6 hours postoperatively.[10][11] |
Sore Throat Pain
| Study (Year) | This compound Dose | Comparator | Key Finding |
| Schachtel et al. (2010)[12] | 8.75 mg lozenge | Placebo | Meaningful pain relief was achieved in 43 minutes with this compound versus non-responsivity with placebo.[12][13] |
| Schachtel et al. (2014)[14] | 8.75 mg lozenge (multiple doses) | Placebo | This compound-treated patients had a 59% greater reduction in throat pain over 24 hours compared to placebo.[14] |
| de Looze et al. (2016)[15] | 8.75 mg lozenge | Placebo | This compound provided a greater change from baseline in pain scores than placebo at the end of each of the three days of the study.[15] |
Experimental Protocol: Clinical Trial for Analgesic Efficacy (Postoperative Pain Model)
A common design for assessing analgesic efficacy in a postoperative pain model, such as after third molar extraction, is as follows:
-
Patient Selection: Patients scheduled for the surgical procedure and expecting at least moderate postoperative pain are recruited.
-
Randomization: Patients are randomly assigned to receive a single dose of this compound, a comparator drug, or a placebo in a double-blind manner.
-
Pain Assessment: At baseline (before medication) and at regular intervals post-medication (e.g., every hour for 6-8 hours), patients rate their pain intensity and pain relief using standardized scales (e.g., Visual Analog Scale, Categorical Scale).
-
Data Analysis: The primary efficacy endpoints, such as the sum of pain intensity differences (SPID) and total pain relief (TOTPAR), are calculated and compared between treatment groups using appropriate statistical methods.
The clinical trial data consistently support the analgesic efficacy of this compound in various acute pain models, demonstrating superiority over placebo and comparable or superior efficacy to other common analgesics.
Adverse Effect Profile
The reproducibility of a drug's safety profile is as critical as its efficacy. The adverse effects of this compound are generally consistent with other NSAIDs.
| Study Type | Key Findings on Adverse Effects |
| Systematic Review (Dhanda et al., 2021)[16][17] | A systematic review of studies on this compound 8.75 mg lozenges found a low incidence of hemorrhagic events, with reported events being non-serious.[16][17] |
| Systematic Review (Dhanda et al., 2024)[18] | A review of 26 studies on this compound 8.75 mg found that the most common treatment-related non-hemorrhagic adverse events were nervous system and digestive system disorders.[18] |
| Pharmacovigilance Study (FAERS database, 2024)[19][20] | Analysis of the FDA Adverse Event Reporting System (FAERS) confirmed known NSAID-related adverse events such as gastrointestinal and renal issues. It also identified potential new signals like dysphonia and acute pancreatitis.[19][20] |
| Meta-analysis (Richy et al., 2007)[21] | In a meta-analysis of studies in rheumatoid arthritis, this compound showed better gastrointestinal tolerance compared to aspirin and indomethacin.[21] |
The reported adverse effects of this compound are broadly reproducible across different types of studies, from controlled clinical trials to large-scale pharmacovigilance data analysis. The most consistently reported side effects are gastrointestinal in nature, a known class effect of NSAIDs.
Signaling Pathways
The primary and most well-replicated signaling pathway affected by this compound is the cyclooxygenase pathway. However, research has also explored its influence on other cellular signaling cascades.
Cyclooxygenase (COX) Pathway
This compound's S-enantiomer competitively inhibits both COX-1 and COX-2, blocking the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain.[1][22]
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. frontiersin.org [frontiersin.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. In-depth summary of adverse events associated with this compound: A real-world pharmacovigilance study from 2004 to 2024 using the FAERS database | PLOS One [journals.plos.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Flurbiprofen: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the continuous pursuit of enhanced therapeutic efficacy and reduced side effects, the synergistic combination of existing drugs presents a promising frontier in drug development. This guide provides a comprehensive evaluation of the synergistic effects of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), with other pharmacological compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, details underlying methodologies, and visualizes complex biological interactions to facilitate further investigation and innovation in combination therapies.
I. Synergistic Analgesia: this compound and Opioids
The combination of NSAIDs and opioids is a well-established strategy for multimodal analgesia, aiming to enhance pain relief while minimizing opioid-related adverse effects. Experimental evidence consistently demonstrates a synergistic analgesic effect when this compound is co-administered with opioids such as fentanyl, sufentanil, and morphine.
A key mechanism underlying this synergy is the modulation of β-endorphin levels. Studies have shown that the combination of intravenous this compound axetil and opioids can significantly increase plasma β-endorphin levels, leading to enhanced pain relief in patients with refractory cancer pain.[1] This suggests that this compound may potentiate the endogenous opioid system, thereby amplifying the analgesic effects of exogenously administered opioids.
Comparative Analgesic Efficacy
| Combination | Key Findings | Supporting Evidence |
| This compound + Fentanyl/Sufentanil | Preoperative administration of this compound axetil enhances the analgesic effect of fentanyl and reduces the required concentration for immobility under anesthesia.[2] It also leads to lower postoperative pain scores and reduced perioperative sufentanil consumption. | Patients receiving preoperative this compound axetil showed significantly lower pain scores and decreased demand for postoperative analgesia. |
| This compound + Morphine | The total effective rate of pain relief in cancer patients increased from 82.1% with morphine alone to 91.4% with the combination of intravenous this compound axetil and opioids.[1] | A significant increase in plasma β-endorphin levels was observed in the combination therapy group (62.4 ± 13.5 pg/ml) compared to the morphine-only group (45.8 ± 11.2 pg/ml).[1] |
| This compound + Tramadol | For endodontic pain, the combination of this compound and tramadol resulted in significantly less pain at 6 and 24 hours post-pulpectomy compared to placebo. | Patients treated with the combination reported lower pain scores on a visual analog scale (VAS). |
| This compound + Etidocaine | A combination of this compound and the long-acting local anesthetic etidocaine provided significantly better postoperative pain suppression than an oxycodone-acetaminophen combination with lidocaine.[3] | The this compound-etidocaine group was preferred by a majority of patients and demonstrated superior analgesia across multiple pain scales.[3] |
Experimental Protocols
Animal Model for Analgesic Synergy (Writhing Test):
-
Animal Model: Adult male mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Group 1 (Control): Receives vehicle (e.g., saline).
-
Group 2 (this compound): Receives a specific dose of this compound.
-
Group 3 (Opioid): Receives a specific dose of an opioid (e.g., morphine).
-
Group 4 (Combination): Receives a combination of this compound and the opioid at the same doses as groups 2 and 3.
-
-
Induction of Pain: 30 minutes after drug administration, an intraperitoneal injection of 0.6% acetic acid solution is given to induce writhing.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. Synergy is determined if the effect of the combination is significantly greater than the sum of the effects of the individual drugs.
Measurement of β-Endorphin Levels (ELISA):
-
Sample Collection: Blood samples are collected from subjects at baseline and after treatment. Plasma is separated by centrifugation.
-
ELISA Protocol: A competitive inhibition enzyme-linked immunosorbent assay (ELISA) is used to quantify β-endorphin levels.
-
Plate Preparation: Microtiter plates are coated with a capture antibody specific for β-endorphin.
-
Competitive Binding: Plasma samples (or standards) and a fixed amount of enzyme-labeled β-endorphin are added to the wells. They compete for binding to the capture antibody.
-
Washing and Substrate Addition: After incubation, the plate is washed to remove unbound components. A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
Data Acquisition and Analysis: The absorbance is read using a microplate reader. The concentration of β-endorphin in the samples is determined by comparing their absorbance to a standard curve.
Visualizing the Synergistic Analgesic Pathway
Caption: Synergistic analgesic pathway of this compound and opioids.
II. Antimicrobial Synergy: this compound and Antibiotics
Beyond its anti-inflammatory properties, this compound has been investigated for its potential to enhance the efficacy of antibiotics, particularly against resistant bacterial strains. This synergistic interaction offers a promising avenue to combat antimicrobial resistance.
The primary mechanism for this synergy appears to be the inhibition of bacterial efflux pumps.[4] These pumps are a key defense mechanism in bacteria, actively expelling antibiotics and reducing their intracellular concentration. By inhibiting these pumps, this compound can restore the sensitivity of resistant bacteria to conventional antibiotics.
Comparative Antimicrobial Efficacy
| Combination | Target Organism | Key Findings | Supporting Evidence |
| This compound + Rifampicin/Isoniazid | Multidrug-resistant Mycobacterium tuberculosis | This compound significantly enhanced the activity of rifampicin and isoniazid, reducing their minimum inhibitory concentrations (MICs).[4] | Checkerboard synergy assays demonstrated a significant reduction in the MICs of both antibiotics in the presence of this compound.[4] |
| This compound + Ampicillin | Pharyngitis-causing bacteria | A combination of this compound and ampicillin provided effective control of pain and inflammation in patients with chronic pharyngitis.[5] | Clinical studies showed equivalent efficacy in symptom control between this compound alone and in combination with ampicillin.[5] |
| This compound + Various Antibiotics | Periodontal pathogens | This compound exhibited in vitro antimicrobial activity against several common periodontal pathogens.[6] | Large zones of inhibition were observed for most tested bacterial strains in disk diffusion assays.[6] |
Experimental Protocols
Checkerboard Assay for Antimicrobial Synergy:
-
Bacterial Suspension: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.
-
Drug Dilutions: Serial twofold dilutions of this compound and the antibiotic are prepared.
-
Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added along the x-axis, and the dilutions of the antibiotic are added along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Fractional Inhibitory Concentration Index (FICI) Calculation:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Visualizing the Antimicrobial Synergy Workflow
Caption: Workflow for determining antimicrobial synergy using a checkerboard assay.
III. Anticancer Synergy: this compound and Chemotherapeutic Agents
Emerging research highlights the potential of this compound and its derivatives to act synergistically with conventional chemotherapeutic agents in the treatment of various cancers. These combinations aim to enhance tumor cell killing and overcome drug resistance.
The anticancer synergy of this compound is multifaceted. It can involve the inhibition of cyclooxygenase-2 (COX-2), which is often overexpressed in tumors and contributes to inflammation and cell proliferation. Additionally, this compound can induce apoptosis (programmed cell death) in cancer cells through COX-independent mechanisms, potentially by down-regulating anti-apoptotic proteins like Bcl-2. The R-enantiomer of this compound, which has low COX inhibitory activity, has been shown to reduce cancer cell proliferation and reverse multidrug resistance.
Comparative Anticancer Efficacy
| Combination | Cancer Type | Key Findings | Supporting Evidence |
| R-Flurbiprofen + Chemotherapeutic Agents | Gastric Cancer | R-flurbiprofen was most effective at reducing the proliferation of gastric cancer cells in vitro and increased their sensitivity to chemotherapeutic agents. It also reduced tumor size and metastasis in vivo. | Mechanistic studies showed that R-flurbiprofen altered levels of cell cycle factors (Cyclin D1, CKD4), apoptotic proteins (caspase-3, Bcl-2), and metastasis-related proteins (metalloproteases). |
| This compound + Gemcitabine | Pancreatic Cancer | The combination of Gemcitabine and this compound enhanced cytotoxic effects on pancreatic cancer cells compared to Gemcitabine alone.[7] | A statistically significant increase in toxicity was observed for a wide range of Gemcitabine + this compound concentrations in cell viability assays.[7] |
| This compound Derivative (NBS-242) | Skin Cancer (A-431 cells) | A this compound benzyl nitrate derivative (NBS-242) showed a greater inhibitory effect on the growth of A-431 cells compared to this compound alone.[8] | Cell viability (MTT) assays demonstrated a lower IC50 value for FBN compared to this compound.[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the chemotherapeutic agent, and their combination for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) is determined for each treatment. Synergy is often assessed using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.
Visualizing the Anticancer Signaling Pathway
Caption: Signaling pathways involved in the synergistic anticancer effects of this compound.
IV. Conclusion
The evidence presented in this guide underscores the significant potential of this compound as a synergistic partner in various therapeutic areas. By combining this compound with opioids, antibiotics, and chemotherapeutic agents, researchers can explore novel treatment paradigms that offer enhanced efficacy and potentially improved safety profiles. The detailed experimental protocols and visual representations of key pathways provided herein are intended to serve as a valuable resource for the scientific community, encouraging further research and development in the promising field of combination therapies.
References
- 1. Intravenous this compound axetil enhances analgesic effect of opioids in patients with refractory cancer pain by increasing plasma β-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine and this compound Enhance Cytotoxic Effects on Cancer Cell Lines Mediated by Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound benzyl nitrate (NBS-242) inhibits the growth of A-431 human epidermoid carcinoma cells and targets β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Flurbiprofen in Rheumatoid Arthritis: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flurbiprofen's performance against other non-steroidal anti-inflammatory drugs (NSAIDs) and placebo for the symptomatic management of rheumatoid arthritis. The data presented is a synthesis of a comprehensive meta-analysis and findings from individual clinical trials.
Executive Summary
This compound, a propionic acid derivative, has demonstrated efficacy in the symptomatic treatment of rheumatoid arthritis. A meta-analysis of 14 studies, encompassing 1103 patient-years, concluded that this compound is a valuable alternative to commonly prescribed NSAIDs, offering a favorable efficacy-to-tolerance ratio.[1][2] It has shown superiority over placebo across all evaluated outcomes and has demonstrated comparable or superior efficacy to other NSAIDs such as aspirin, indomethacin, naproxen, and ibuprofen in relieving pain, stiffness, and swelling associated with rheumatoid arthritis.[1][2]
Data Presentation: Efficacy and Safety of this compound and Comparators
The following tables summarize the quantitative data from a meta-analysis of clinical trials, comparing the efficacy and safety of this compound with placebo and other commonly used NSAIDs in the treatment of rheumatoid arthritis.[1][2][3]
Table 1: Efficacy of this compound Compared to Placebo and Other NSAIDs
| Outcome Measure | This compound vs. Placebo | This compound vs. Aspirin | This compound vs. Indomethacin | This compound vs. Naproxen | This compound vs. Ibuprofen |
| Pain Relief | Superior[1][2][3] | No Significant Difference[3] | No Significant Difference[3] | No Significant Difference[3] | Superior[3] |
| Articular Stiffness | Superior[1][2][3] | No Significant Difference[3] | Superior[3] | Superior[3] | Superior[3] |
| Joint Swelling | Superior[1][2][3] | No Significant Difference[3] | Superior[3] | No Significant Difference[3] | No Significant Difference[3] |
| Patient Preference | Superior[3] | No Significant Difference | No Significant Difference | No Significant Difference | No Significant Difference |
| Physician Opinion | Not Reported | Not Reported | Superior[3] | Superior[3] | Not Reported |
Table 2: Safety and Tolerability of this compound Compared to Placebo and Other NSAIDs
| Adverse Event Profile | This compound vs. Placebo | This compound vs. Aspirin | This compound vs. Indomethacin | This compound vs. Naproxen | This compound vs. Ibuprofen |
| Overall Safety | No Significant Difference[3] | Superior[3] | Superior[3] | No Significant Difference[3] | No Significant Difference[3] |
| GI Tolerance | Not Reported | Superior[3] | No Significant Difference[3] | No Significant Difference[3] | No Significant Difference[3] |
| Side Effects (General) | Not Reported | Fewer side effects reported with this compound. | Fewer side effects reported with this compound.[2] | Similar incidence of side effects (17% vs 19%).[4] | Low incidence of side effects for both drugs.[5] |
Experimental Protocols
Detailed methodologies for key comparative clinical trials are outlined below. These protocols provide insight into the study design, patient populations, interventions, and outcome measures used to evaluate this compound's efficacy and safety.
Double-Blind, Crossover Trial: this compound vs. Indomethacin
-
Objective: To compare the efficacy and tolerability of this compound and Indomethacin in patients with active rheumatoid arthritis.
-
Study Design: A double-blind, crossover study was conducted with 30 patients.[6] Patients were randomly assigned to receive either this compound (200 mg daily) or Indomethacin (100 mg daily) for a two-week period, followed by a one-week placebo washout period before crossing over to the other treatment.[2][6]
-
Patient Population: Patients with active, classical, or definite rheumatoid arthritis.[6]
-
Intervention:
-
Outcome Measures: Assessments were performed at baseline and weekly, evaluating pain, morning stiffness, grip strength, articular index, walking time, and finger joint size. Patient preference for treatment was recorded at the end of the trial.[6]
Double-Blind, Randomized Study: this compound vs. Naproxen
-
Objective: To compare the efficacy and safety of this compound and Naproxen in patients with rheumatoid arthritis.
-
Study Design: A six-week, double-blind, randomized study involving 133 patients.[7] This was followed by a six-week open-label phase where all patients received this compound.[7]
-
Patient Population: Patients with a confirmed diagnosis of rheumatoid arthritis.[7]
-
Intervention:
-
Outcome Measures: Efficacy was assessed based on grip strength, global evaluations of disease improvement by patients and physicians, and proximal interphalangeal joint size. Safety was evaluated by monitoring the incidence and nature of side effects.[7]
Double-Blind, Randomized Study: this compound vs. Ibuprofen
-
Objective: To compare the efficacy and safety of this compound and Ibuprofen in patients with rheumatoid arthritis.
-
Study Design: A six-week, double-blind, randomized study was conducted with 208 patients.[5]
-
Patient Population: Patients with a confirmed diagnosis of rheumatoid arthritis.[5]
-
Intervention:
-
Outcome Measures: Efficacy was evaluated by assessing the time of onset of fatigue, grip strength, and tender and swollen joint counts. The incidence and type of side effects were monitored to assess safety.[5]
Mandatory Visualizations
Mechanism of Action of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][8] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8]
Caption: Mechanism of action of this compound as a non-selective COX inhibitor.
Typical Clinical Trial Workflow for Rheumatoid Arthritis
The following diagram illustrates a generalized workflow for a clinical trial evaluating a new treatment for rheumatoid arthritis, from patient recruitment to data analysis.
Caption: A generalized workflow for a rheumatoid arthritis clinical trial.
Logical Comparison of this compound with Other NSAIDs
This diagram presents a logical flow for comparing this compound to other NSAIDs based on key decision-making criteria in a clinical setting.
Caption: Logical flow for comparing this compound with other NSAIDs.
References
- 1. A long-term study of this compound in rheumatological disorders: I. Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A double-blind comparison of this compound and indomethacin suppositories in the treatment of osteoarthrosis and rheumatoid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound vs Ibuprofen | Power [withpower.com]
- 5. Treatment of rheumatoid arthritis with this compound or ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of this compound and indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicentre comparison of this compound and naproxen in rheumatoid arthritis: a four-week study in 118 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the symptomatic management of rheumatoid arthritis: a valuable alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flurbiprofen: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is classified as a toxic and hazardous substance, necessitating stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step guidance for the proper management and disposal of this compound waste in a laboratory setting, aligning with regulatory requirements and promoting best practices in chemical handling.
Essential Information
Regulatory Context and Waste Classification
This compound is regulated as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1] For transportation and disposal, it is classified as a Toxic Solid, Organic, N.O.S. (this compound), with the UN number 2811.[1][2] Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator (the laboratory) to determine if this compound waste meets the criteria for hazardous waste at the time of disposal.[1] Given its toxicity, it is prudent to manage all this compound waste as hazardous.
Hazard Summary
This compound presents several health hazards:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[1][3]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Organ Toxicity: Causes damage to the cardiovascular and gastrointestinal systems through prolonged or repeated exposure.[1]
In case of fire, this compound can emit toxic fumes, including hydrogen fluoride.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
Primary Disposal Options
Direct discharge of this compound into the environment or sewer system is strictly prohibited.[4][5] The recommended and compliant methods for disposal are:
-
Licensed Hazardous Waste Vendor: The primary and most secure method is to engage a licensed chemical destruction plant or hazardous waste management company.[4] This ensures that the waste is handled and disposed of in accordance with all local, regional, and national regulations.
-
Controlled Incineration: When managed by a licensed facility, controlled incineration with flue gas scrubbing is a suitable disposal method for this compound.[4]
Note: Flushing of this compound is not recommended. The FDA's "flush list" is reserved for specific high-potency medications to prevent accidental ingestion, and this compound is not on this list.[6][7]
Operational Plan for this compound Disposal
This section provides a step-by-step procedure for the safe handling and disposal of this compound waste within a laboratory.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused product, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated lab supplies (e.g., weighing boats, spatulas) in a dedicated, properly labeled hazardous waste container.[4][5]
-
The container must be made of a material compatible with this compound and have a secure, tight-fitting lid to prevent spills and exposure.[1]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Container Labeling
All this compound waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic")
-
The accumulation start date (the date the first piece of waste was placed in the container)
-
The name and contact information of the generating laboratory or principal investigator.
Step 3: Storage of Waste
-
Store this compound waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general foot traffic, and clearly marked.
-
Ensure that incompatible chemicals are not stored near the this compound waste.[1]
-
Keep containers closed at all times except when adding waste.
Step 4: Arranging for Disposal
-
Once the waste container is full or has reached its designated accumulation time limit (as per your institution's policy), arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 5: Spill Management
In the event of a this compound spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection. For larger spills or where dust may be generated, respiratory protection may be necessary.[1]
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[1]
-
Collect the spilled material and any contaminated cleaning materials in a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent or solvent.[1]
-
Report the spill to your EHS department.
Quantitative Data: Environmental Concentrations of this compound
While there are no globally harmonized regulatory limits for this compound in the environment, studies have detected its presence in wastewater and surface waters. This data highlights the importance of proper disposal to prevent environmental contamination.
| Matrix | Concentration Range | Region/Study Notes | Citation |
| Wastewater Treatment Plant Influent | Not specified, but a primary source | Human therapeutic use leads to excretion into municipal wastewater. | [8] |
| Wastewater Treatment Plant Effluent | low ng/L to µg/L | Concentrations vary by region, season, and treatment efficacy. Incomplete removal is common. | [8] |
| Surface Waters | low ng/L to µg/L | Detected in receiving waters due to wastewater treatment plant discharge. | [8] |
| Drinking Water | Occasionally monitored | Trace levels may be present depending on the source water and treatment. | [8] |
Experimental Protocols: Degradation of this compound
While not a recommended disposal method for routine laboratory waste, research into the degradation of this compound provides insight into its environmental fate and potential treatment technologies. The following is a summary of an experimental protocol for the photodegradation of this compound.
Protocol: UV Photodegradation of this compound in Aqueous Solution
Objective: To investigate the degradation of this compound in water upon exposure to UV irradiation.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound at a known initial concentration.
-
pH Adjustment: Adjust the pH of the solution to the desired level (studies have shown that a weak acidity environment of pH 6-7 is optimal for degradation).[3]
-
Irradiation: Place the solution in a photoreactor and expose it to a UV lamp with a specific wavelength (e.g., 254 nm).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the degradation kinetics, which have been shown to follow pseudo-first-order kinetics.[3] The degradation rate constant (k) can be calculated to quantify the efficiency of the process.
Key Findings from Photodegradation Studies:
-
The degradation rate increases with increasing reaction temperature and decreasing initial this compound concentration.[3]
-
The primary degradation pathway involves the replacement of the fluorine atom with a hydroxyl group, followed by decarboxylation and further hydroxylation.[3][4]
Visualizations
Caption: Workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical steps for responding to a this compound spill in a laboratory.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its toxic nature, this compound waste must be managed as hazardous waste, with the primary disposal route being through a licensed waste management vendor for controlled incineration or chemical destruction. Adherence to the procedural steps outlined in this guide—from waste segregation and containerization to proper storage and disposal—will help ensure the safety of laboratory personnel and minimize the environmental impact of this compound. Researchers, scientists, and drug development professionals are encouraged to integrate these procedures into their standard laboratory safety protocols.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation efficiency and mechanism of this compound in water by UV irradiation-Academax [continue.academax.com]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug this compound [diva-portal.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
